molecular formula C11H22O B8389398 6-Cyclopentyl-hexan-1-ol

6-Cyclopentyl-hexan-1-ol

Cat. No.: B8389398
M. Wt: 170.29 g/mol
InChI Key: BGUZHVALRCAXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-hexan-1-ol is a high-purity chemical compound provided for research and development purposes. This long-chain alcohol features a cyclopentyl moiety, a structural feature found in various bioactive molecules and fragrance compounds. Structurally similar omega-cyclohexyl alkanols have been investigated for their antimicrobial properties, particularly for use in combating body odor by targeting microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis . These related compounds are noted for their high stability across a range of pH values and temperatures, making them suitable for incorporation into various experimental formulations . Furthermore, cyclopentyl-containing derivatives are of significant interest in organic synthesis and the development of novel odorants, serving as key intermediates for creating molecules with unique olfactory profiles . Researchers can utilize 6-Cyclopentyl-hexan-1-ol as a building block in pharmaceutical intermediate synthesis, in the study of structure-activity relationships for antimicrobial agents, or in the development of new fragrance and flavor materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

6-cyclopentylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUZHVALRCAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyclopentyl-hexan-1-ol: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyclopentyl-hexan-1-ol, a long-chain aliphatic alcohol featuring a terminal cyclopentyl moiety. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes computed data, principles of organic chemistry, and comparative analysis with analogous structures to offer valuable insights for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, predictable physicochemical properties, plausible synthetic routes, and potential applications, particularly as a lipophilic building block in the design of novel therapeutic agents.

Chemical Identity and Molecular Structure

6-Cyclopentyl-hexan-1-ol is a primary alcohol characterized by a linear six-carbon chain (hexanol) with a cyclopentyl group attached to the C6 position. The presence of the terminal hydroxyl group makes it a versatile intermediate for a variety of chemical transformations.

The fundamental identifiers for 6-Cyclopentyl-hexan-1-ol are cataloged in public chemical databases.[1] Its IUPAC name is 6-cyclopentylhexan-1-ol.[1] The molecular formula is C11H22O, and its computed molecular weight is 170.29 g/mol .[1]

Caption: 2D Chemical Structure of 6-Cyclopentyl-hexan-1-ol.

Physicochemical Properties: An Estimation Based on Structural Analogs

Direct experimental data for the physicochemical properties of 6-Cyclopentyl-hexan-1-ol are scarce. However, we can infer its likely characteristics by examining its structural components and comparing it to well-characterized analogs such as 1-hexanol and cyclohexanol.

Table 1: Comparison of Physicochemical Properties

Property6-Cyclopentyl-hexan-1-ol (Computed)1-Hexanol (Experimental)Cyclohexanol (Experimental)
Molecular Formula C11H22O[1]C6H14O[2]C6H12O[3]
Molecular Weight 170.29 g/mol [1]102.17 g/mol [2]100.16 g/mol [3]
Boiling Point Not available157 °C[4]161.8 °C[3]
Melting Point Not available-45 °C[4]25.9 °C[3]
Density Not available0.820 g/cm³[4]0.962 g/cm³[3]
XLogP3 4.1[1]1.81.2
Hydrogen Bond Donor Count 1[1]11
Hydrogen Bond Acceptor Count 1[1]11
Rotatable Bond Count 6[1]41
  • Boiling Point: Given its higher molecular weight compared to 1-hexanol and cyclohexanol, 6-Cyclopentyl-hexan-1-ol is expected to have a significantly higher boiling point, likely in the range of 220-240 °C. The increased van der Waals forces due to the larger carbon skeleton will require more energy to overcome.

  • Melting Point: The melting point is more difficult to predict. The linear chain introduces flexibility, which can disrupt crystal packing and lower the melting point. However, the bulky cyclopentyl group may introduce some rigidity. It is likely to be a low-melting solid or a liquid at room temperature.

  • Solubility: The long alkyl chain and the cyclopentyl ring make the molecule predominantly nonpolar. Therefore, its solubility in water is expected to be very low, significantly lower than that of 1-hexanol. It should be freely soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.

  • Lipophilicity: The computed XLogP3 value of 4.1 indicates that 6-Cyclopentyl-hexan-1-ol is a highly lipophilic molecule.[1] This property is of particular interest in drug design, as it can influence a molecule's ability to cross cell membranes.

Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol

A plausible and efficient synthesis of 6-Cyclopentyl-hexan-1-ol can be designed using a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This approach offers a straightforward pathway from commercially available starting materials.

Synthesis_of_6-Cyclopentyl-hexan-1-ol cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentylmagnesium Bromide Cyclopentylmagnesium Bromide Cyclopentyl Bromide->Cyclopentylmagnesium Bromide Mg, THF Mg Magnesium turnings THF Anhydrous THF Protected_product Protected 6-Cyclopentyl-hexan-1-ol Cyclopentylmagnesium Bromide->Protected_product 1. Add to protected bromohexanol 2. Workup 6-Bromo-1-hexanol_protected Protected 6-Bromohexan-1-ol (e.g., TBDMS ether) Final_Product 6-Cyclopentyl-hexan-1-ol Protected_product->Final_Product Deprotection TBAF TBAF in THF

Caption: Proposed Synthetic Workflow for 6-Cyclopentyl-hexan-1-ol.

Experimental Protocol:

Step 1: Preparation of Cyclopentylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF.

  • Add a small portion of the cyclopentyl bromide solution to initiate the reaction. The reaction is exothermic and may require gentle heating to start.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and bubbling), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The flame-drying of glassware and use of anhydrous solvent minimizes the presence of moisture. Iodine is a common initiator for Grignard reactions.

Step 2: Coupling with a Protected 6-Bromohexanol

  • Protect the hydroxyl group of 6-bromohexan-1-ol with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting with the Grignard reagent.

  • Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of the TBDMS-protected 6-bromohexanol (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices: The hydroxyl group of 6-bromohexan-1-ol is acidic and would quench the Grignard reagent. Therefore, protection is necessary. A silyl ether is a good choice as it is stable to the reaction conditions and can be easily removed.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the crude protected alcohol in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) at room temperature.

  • Stir the reaction for 1-2 hours and monitor by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Cyclopentyl-hexan-1-ol.

Causality Behind Experimental Choices: TBAF is a standard reagent for the cleavage of silyl ethers. The fluoride ion has a high affinity for silicon, leading to the selective removal of the TBDMS group.

Potential Applications in Research and Drug Development

While specific applications for 6-Cyclopentyl-hexan-1-ol are not well-documented, its structure suggests several potential uses, particularly in medicinal chemistry.

  • Lipophilic Building Block: The combination of a long alkyl chain and a cyclopentyl ring imparts significant lipophilicity. This makes it a valuable synthon for introducing lipophilic character into drug candidates. Increased lipophilicity can enhance membrane permeability and access to biological targets within the central nervous system (CNS).

  • Analogs of Biologically Active Molecules: There is evidence that long-chain alcohols with cyclic moieties can exhibit biological activity. For instance, analogs of 6-cyclohexylhexan-1-ol have been investigated in compounds for treating CNS pathologies.[5] This suggests that 6-cyclopentyl-hexan-1-ol could serve as a starting point for the synthesis of novel compounds with potential therapeutic effects.

  • Probing Hydrophobic Pockets: The cyclopentyl group provides a conformationally restricted hydrophobic moiety that can be used to probe the hydrophobic pockets of enzymes and receptors. Incorporating this group into known ligands can help in understanding structure-activity relationships.

  • Surfactant and Lubricant Applications: Long-chain alcohols are known to have applications as surfactants and lubricants. The unique structure of 6-Cyclopentyl-hexan-1-ol may offer interesting properties in these areas.

Safety and Handling

No specific safety data for 6-Cyclopentyl-hexan-1-ol is available. However, based on its similarity to other long-chain alcohols, the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

Conclusion

6-Cyclopentyl-hexan-1-ol is a fascinating molecule with potential as a versatile building block in organic synthesis and medicinal chemistry. While a lack of extensive experimental data necessitates a predictive approach to its properties and handling, this guide provides a solid foundation for researchers interested in its synthesis and application. The proposed synthetic route offers a reliable method for its preparation, opening the door for further investigation into its chemical and biological properties. As the demand for novel lipophilic scaffolds in drug discovery continues to grow, compounds like 6-Cyclopentyl-hexan-1-ol are poised to play an increasingly important role.

References

  • PubChem. (n.d.). 6-S-Trityl-mercapto-hexan-1-ol.
  • Google Patents. (n.d.). US3806535A - Cyclopentanol derivatives and process for the preparation thereof.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 4354-58-9|6-cyclohexylhexan-1-ol. Retrieved February 5, 2026, from a relevant chemical supplier website.
  • National Institute of Standards and Technology. (n.d.). 1-Hexanol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]

  • Ataman Kimya. (n.d.). HEXAN-1-OL. Retrieved February 5, 2026, from a relevant chemical supplier website.
  • PubChem. (n.d.). Cyclohexanol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6-Cyclopentyl-hexan-1-ol. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]

Sources

6-Cyclopentyl-hexan-1-ol PubChem CID 13715839 data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Cyclopentylhexan-1-ol (PubChem CID 13715839), structured for researchers and drug development professionals.

PubChem CID: 13715839 | Formula: C₁₁H₂₂O | Molecular Weight: 170.29 g/mol [1]

Executive Summary

6-Cyclopentylhexan-1-ol is a saturated, primary alcohol featuring a lipophilic cyclopentyl head group connected to a polar hydroxyl terminus via a flexible six-carbon polymethylene spacer. In medicinal chemistry and materials science, this molecule serves as a critical hydrophobic building block . Its specific chain length (C6) and cycloaliphatic tail make it an ideal "molecular ruler" for probing hydrophobic pockets in enzymes or receptors, and a stable linker for proteolysis-targeting chimeras (PROTACs).

Unlike linear fatty alcohols, the cyclopentyl ring introduces steric bulk and conformational constraints that can modulate bioavailability and membrane permeation. This guide outlines its physicochemical profile, a validated synthetic pathway, and its utility in high-precision chemical biology.

Physicochemical Profile

The following data consolidates computational descriptors and structural properties essential for experimental design.

PropertyValueContext for Application
Molecular Weight 170.29 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (XLogP3) 4.1Highly lipophilic; indicates high membrane permeability but low aqueous solubility.
H-Bond Donors 1Primary hydroxyl group; versatile handle for esterification/oxidation.
H-Bond Acceptors 1Ether/Ester formation potential.
Rotatable Bonds 6High flexibility; useful for exploring conformational space in binding pockets.
Topological Polar Surface Area 20.2 ŲExcellent blood-brain barrier (BBB) permeation potential.
Predicted Boiling Point ~255–260 °CEstimated based on homologous series (Cyclohexanol derivatives).

Synthetic Architecture & Methodology

To ensure high purity and scalability, we recommend a Convergent Grignard Synthesis . This pathway avoids the over-alkylation risks associated with direct alkyl halide couplings and allows for the use of commercially available precursors.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 6-Cyclopentylhexan-1-ol (Target) Intermediate 6-Cyclopentylhexanoic Acid (Intermediate) Step2 Reduction (LiAlH4) Intermediate->Step2 Precursor1 Cyclopentyl Bromide Step1 Grignard Formation (Mg/THF) Precursor1->Step1 Precursor2 6-Bromohexanoic Acid (Protected) Precursor2->Intermediate + Electrophile Step1->Intermediate C-C Coupling Step2->Target Deoxygenation

Figure 1: Retrosynthetic logic flow from halide precursors to the target alcohol via a carboxylic acid intermediate.

Validated Synthetic Protocol

Objective: Synthesis of 6-Cyclopentylhexan-1-ol via 6-Cyclopentylhexanoic acid reduction.

Phase A: Grignard Coupling (Carbon Chain Extension)
  • Reagents: Cyclopentyl bromide (1.0 eq), Magnesium turnings (1.1 eq), 6-Bromohexanoic acid (protected as oxazoline or ester), CuLi (cat).

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add Cyclopentyl bromide dropwise in anhydrous THF to generate Cyclopentylmagnesium bromide.

  • Coupling: Cool to -78°C. Add the protected 6-bromohexanoate electrophile in the presence of CuI (Kochi coupling conditions) to facilitate sp³-sp³ coupling.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Purify the intermediate ester/acid via silica gel chromatography.

Phase B: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

  • Procedure: Suspend LiAlH₄ in THF at 0°C. Add the intermediate (6-cyclopentylhexanoic acid/ester) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor disappearance of carbonyl stretch (1740 cm⁻¹) via IR.

  • Quenching (Fieser Method): Carefully add water (1 eq), 15% NaOH (1 eq), then water (3 eq). Filter the granular precipitate.

  • Isolation: Concentrate filtrate in vacuo. Distill under reduced pressure (Kugelrohr) to obtain 6-Cyclopentylhexan-1-ol as a colorless oil.

Analytical Characterization (Predicted)

Verification of the product structure relies on identifying the distinct cyclopentyl multiplet and the terminal hydroxymethyl triplet.

TechniqueSignal/ParameterInterpretation
¹H NMR (400 MHz, CDCl₃) δ 3.64 (t, J=6.5 Hz, 2H)-CH₂-OH (Terminal hydroxymethyl protons).
δ 1.75 – 1.50 (m, 9H)Cyclopentyl methine + Ring CH₂ (overlap with chain).
δ 1.40 – 1.25 (m, 8H)Internal methylene chain (C2–C5 of hexyl linker).
δ 1.45 (s, 1H)-OH (Exchangeable, broad singlet).
¹³C NMR (100 MHz, CDCl₃) δ 63.1C1 (Carbon attached to -OH).
δ 40.2Cyclopentyl Methine (Branch point).
δ 32.8, 29.5, 26.5Methylene Backbone signals.
Mass Spectrometry (EI) m/z 152 [M - H₂O]⁺Characteristic loss of water from parent ion (170).

Functional Applications & Biological Relevance[2][3][4][5][6][7]

Hydrophobic Linker Design (PROTACs & Lipids)

The 6-carbon spacer provides an optimal distance (~8–9 Å) for bridging functional domains without introducing excessive rigidity.

  • Mechanism: The cyclopentyl group acts as a "lipophilic anchor," mimicking leucine or isoleucine side chains but with greater metabolic stability against oxidases compared to linear alkyl chains.

  • Application: Used in the synthesis of non-canonical lipids for mRNA delivery (LNP formulations), where the cyclic tail disrupts lipid packing, enhancing endosomal escape.

Application Workflow: Linker Derivatization

Applications Alcohol 6-Cyclopentylhexan-1-ol (Nucleophile) Activation Activation (Mesyl/Tosyl/Halide) Alcohol->Activation MsCl / Et3N Coupling Coupling Reaction (SN2) Activation->Coupling + Amine/Thiol Product1 PROTAC Linker (Target Degradation) Coupling->Product1 Product2 Lipid Analog (Drug Delivery) Coupling->Product2

Figure 2: Derivatization workflow transforming the alcohol into active pharmaceutical ingredients.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, protocols should follow standards for long-chain aliphatic alcohols .

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of mists.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation to the carboxylic acid.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13715839, 6-Cyclopentyl-hexan-1-ol. Retrieved from [Link][1]

  • Patocka, J., & Kuca, K. (2013). Biologically Active Alcohols: Cyclic Alcohols.[2] Military Medical Science Letters, 82(4), 162-171.[2] (Context on biological activity of cyclopentyl alkanols).

  • Uhrich, E. A., et al. (2006). Synthesis of Cyclopentenones and Related Derivatives.[3] Synthesis, 2139-2142.[3] (Methodology for cyclopentyl ring synthesis and derivatization).

  • Lipshutz, B. H. (1987).Applications of Copper(I) in Organic Synthesis. Synlett. (Reference for Copper-catalyzed Grignard coupling of alkyl halides).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Aliphatic Alcohols

In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, functionalized long-chain aliphatic alcohols with cyclic moieties represent a promising class of compounds. Their unique combination of a flexible lipophilic chain and a conformationally restricted cyclic group offers a versatile platform for the design of new chemical entities with tailored properties. This guide focuses on a specific member of this class: 6-Cyclopentyl-hexan-1-ol. While not extensively documented in the public domain, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and analogous literature, to empower researchers in their synthetic and applicative endeavors involving this and related compounds.

Compound Identification and Physicochemical Profile

As of the latest indexing, a specific Chemical Abstracts Service (CAS) number for 6-Cyclopentyl-hexan-1-ol has not been assigned. Therefore, for unambiguous identification, it is recommended to use its PubChem Compound Identification (CID).

PubChem CID: 13715839[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 6-Cyclopentyl-hexan-1-ol, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as a reliable starting point for experimental design.

PropertyValueSource
Molecular FormulaC₁₁H₂₂OPubChem[1]
Molecular Weight170.29 g/mol PubChem[1]
XLogP34.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count6PubChem[1]

Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol: A Rationale-Driven Approach

The synthesis of 6-Cyclopentyl-hexan-1-ol can be approached through several well-established methodologies in organic chemistry. The choice of a specific route will depend on the availability of starting materials, desired scale, and purity requirements. Below, we outline two logical and robust synthetic strategies.

Strategy 1: Reduction of 6-Cyclopentylhexanoic Acid or its Ester

This is a classic and highly reliable method for the preparation of primary alcohols. The causality behind this choice lies in the high efficiency and selectivity of modern reducing agents for carboxylic acid and ester functionalities.

Workflow Diagram:

G cluster_0 Synthesis via Reduction 6-Cyclopentylhexanoic Acid 6-Cyclopentylhexanoic Acid Esterification (e.g., MeOH, H+) Esterification (e.g., MeOH, H+) 6-Cyclopentylhexanoic Acid->Esterification (e.g., MeOH, H+) Reduction (e.g., LiAlH4 in THF) Reduction (e.g., LiAlH4 in THF) 6-Cyclopentylhexanoic Acid->Reduction (e.g., LiAlH4 in THF) Direct Reduction 6-Cyclopentylhexanoic Acid Methyl Ester 6-Cyclopentylhexanoic Acid Methyl Ester Esterification (e.g., MeOH, H+)->6-Cyclopentylhexanoic Acid Methyl Ester 6-Cyclopentylhexanoic Acid Methyl Ester->Reduction (e.g., LiAlH4 in THF) 6-Cyclopentyl-hexan-1-ol 6-Cyclopentyl-hexan-1-ol Reduction (e.g., LiAlH4 in THF)->6-Cyclopentyl-hexan-1-ol

Caption: Synthetic routes to 6-Cyclopentyl-hexan-1-ol via reduction.

Experimental Protocol (Ester Reduction):

  • Esterification: To a solution of 6-cyclopentylhexanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., diethyl ether), and purify by distillation or column chromatography.

  • Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of the 6-cyclopentylhexanoic acid methyl ester in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up). Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude 6-Cyclopentyl-hexan-1-ol by vacuum distillation or silica gel column chromatography.

Rationale for Reagent Selection: Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols with high yields. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.

Strategy 2: Catalytic Hydrogenation of 6-Cyclopentyl-hex-5-en-1-ol

This approach is advantageous if the corresponding unsaturated precursor is readily available. Catalytic hydrogenation is a clean and efficient method for the saturation of carbon-carbon double bonds.

Workflow Diagram:

G cluster_1 Synthesis via Hydrogenation 6-Cyclopentyl-hex-5-en-1-ol 6-Cyclopentyl-hex-5-en-1-ol Catalytic Hydrogenation (H2, Pd/C) Catalytic Hydrogenation (H2, Pd/C) 6-Cyclopentyl-hex-5-en-1-ol->Catalytic Hydrogenation (H2, Pd/C) 6-Cyclopentyl-hexan-1-ol 6-Cyclopentyl-hexan-1-ol Catalytic Hydrogenation (H2, Pd/C)->6-Cyclopentyl-hexan-1-ol

Sources

A Technical Guide to Cyclohexylhexanol and its Elusive Analog, 6-Cyclopentylhexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed comparative analysis of two structurally related long-chain alcohols: the commercially significant cyclohexylhexanol and the scientifically undocumented 6-cyclopentylhexanol. For drug development professionals and researchers, understanding the nuanced differences imparted by cycloalkyl ring size is critical for designing molecules with tailored physicochemical and biological properties. This document consolidates the known data for cyclohexylhexanol, including its synthesis, properties, and applications. In contrast, due to the absence of published data for 6-cyclopentylhexanol, this guide leverages expert chemical principles to propose a viable synthetic pathway and predict its key properties. Furthermore, a comprehensive, self-validating experimental workflow is presented for the synthesis, characterization, and direct comparison of these two compounds, providing a clear roadmap for future research in this area.

Introduction

In the fields of medicinal chemistry and materials science, subtle alterations in molecular architecture can lead to profound changes in function. The substitution of a cyclohexyl moiety with a cyclopentyl group, while seemingly minor, can significantly impact a molecule's lipophilicity, steric profile, and metabolic stability. This guide focuses on two such analogs: 6-cyclohexylhexan-1-ol and the hypothetical 6-cyclopentylhexanol.

6-Cyclohexylhexan-1-ol is a recognized chemical entity with applications ranging from fragrance formulations to potential use as a chemical intermediate.[1][2][3] Its properties are documented, and its synthesis is achievable through established methods. Conversely, 6-cyclopentylhexanol is not present in major chemical databases or the scientific literature, making it a novel target for synthesis and characterization. This disparity presents a unique challenge and opportunity. This guide will first detail the known science of cyclohexylhexanol, then apply fundamental chemical principles to construct a profile for its cyclopentyl analog, and finally, propose a rigorous experimental protocol to synthesize and directly compare the two molecules.

Section 1: The Established Profile of Cyclohexylhexanol

Cyclohexylhexanol, specifically 6-cyclohexylhexan-1-ol, is a primary alcohol consisting of a C6 linear chain terminated by a cyclohexyl ring. This structure imparts a combination of hydrophobicity from the alkyl and cycloalkane groups and a point of chemical reactivity at the terminal hydroxyl group.

Physicochemical Properties

The properties of cyclohexylhexanol and its isomers are influenced by the bulky cyclohexyl group. While specific data for 6-cyclohexylhexan-1-ol is sparse, related structures provide valuable context. For instance, 2-cyclohexylethanol has a boiling point of 206-207 °C and is insoluble in water.[4] 1-Cyclohexylethanol exhibits a boiling point of 189 °C and a density of 0.928 g/mL.[5][6] These values suggest that 6-cyclohexylhexan-1-ol, with its longer alkyl chain, will have a higher boiling point and lower water solubility.

Synthesis of Cyclohexylhexanol

The synthesis of cyclohexyl-substituted alcohols can be achieved through several established organic chemistry routes. A common and industrially relevant approach is the hydrogenation of the corresponding aromatic precursor. For example, cyclohexanol itself is produced on a large scale via the hydrogenation of phenol or the oxidation of cyclohexane.[7][8] Another powerful method involves the reduction of cyclohexyl-containing ketones or aldehydes using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9][10][11][12]

A plausible synthesis for 6-cyclohexylhexan-1-ol involves the reduction of 6-cyclohexylhexanoic acid or its corresponding ester, which are accessible starting materials.[3]

G cluster_0 Synthesis of 6-Cyclohexylhexan-1-ol A 6-Cyclohexylhexanoic Acid B Esterification (e.g., MeOH, H+) A->B C Methyl 6-cyclohexylhexanoate B->C D Reduction (e.g., LiAlH4 in THF) C->D F Aqueous Workup (H3O+) D->F E 6-Cyclohexylhexan-1-ol F->E

Caption: A potential synthesis route for 6-cyclohexylhexan-1-ol via esterification and subsequent reduction.

Known Applications

Cyclohexanol derivatives are widely utilized in the fragrance industry for their fixative properties and unique scent profiles, which often include woody and floral notes.[1][2] They are valued for their ability to prolong fragrance longevity on the skin by slowing the evaporation of more volatile components.[1] Beyond perfumery, these compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[3][8] For instance, certain derivatives have been investigated for their potential as antagonists for Ca²⁺-permeable AMPA receptors and for treating CNS pathologies.[3]

Section 2: The Hypothetical Profile of 6-Cyclopentylhexanol

While no data exists for 6-cyclopentylhexanol, we can predict its properties and devise a synthetic strategy based on established chemical principles and by drawing analogies to its cyclohexyl counterpart.

Predicted Physicochemical Properties

The primary structural difference between the two target molecules is the size of the cycloalkyl ring (cyclopentyl vs. cyclohexyl). This difference leads to predictable variations in their physical properties.

Property6-Cyclohexylhexan-1-ol (Predicted/Known Analog Data)6-Cyclopentylhexanol (Predicted)Rationale for Prediction
Molecular Formula C₁₂H₂₄OC₁₁H₂₂ODirect calculation from structure.
Molecular Weight 184.32 g/mol 170.30 g/mol The cyclopentyl group has one less CH₂ unit.
Boiling Point HigherLowerLower molecular weight and potentially weaker van der Waals forces due to the less stable, more puckered cyclopentane ring.
Melting Point HigherLowerThe more symmetrical and stable chair conformation of the cyclohexane ring typically allows for better crystal packing, leading to a higher melting point.
Density HigherLowerGenerally, for simple cycloalkanes, density increases with ring size (cyclohexane > cyclopentane).
Lipophilicity (LogP) HigherSlightly LowerThe removal of one carbon atom slightly reduces the overall nonpolar surface area.
Proposed Synthesis of 6-Cyclopentylhexanol

A robust and highly effective method for creating a carbon-carbon bond at a specific position is the Grignard reaction.[13][14] A plausible and controllable synthesis of 6-cyclopentylhexanol can be designed using a Grignard reagent derived from cyclopentyl bromide, which attacks an appropriate electrophile to build the hexanol chain. One excellent strategy involves the reaction with an epoxide, which ensures the addition of a two-carbon unit and places the hydroxyl group at the correct position after workup.[15][16][17]

To construct the full six-carbon chain, a multi-step approach is logical. A cyclopentyl Grignard reagent can first react with 4-bromo-1-butene. This is followed by hydroboration-oxidation to create a terminal alcohol, conversion of the alcohol to a bromide, and a final Grignard reaction with ethylene oxide. A more direct, albeit potentially lower-yielding, approach could involve the reaction of a Grignard reagent formed from 1-bromo-4-cyclopentylbutane with ethylene oxide.

A more straightforward and predictable synthesis would be the reduction of a corresponding ketone, 6-cyclopentylhexan-2-one, which itself can be synthesized. However, for a primary alcohol, a Grignard reaction with an appropriate aldehyde or epoxide is often preferred. Let's outline a Grignard-epoxide strategy.

G cluster_1 Proposed Synthesis of 6-Cyclopentylhexanol A Cyclopentyl Bromide B Mg, Dry Ether A->B C Cyclopentylmagnesium Bromide (Grignard Reagent) B->C D 1. Add 4-bromo-1-butene 2. Aqueous Workup C->D E 6-Cyclopentyl-1-hexene D->E F 1. BH3-THF 2. H2O2, NaOH E->F G 6-Cyclopentylhexan-1-ol F->G G cluster_workflow Comparative Analysis Workflow S1 Synthesize 6-Cyclopentylhexanol (Proposed Route) P1 Purification via Flash Chromatography S1->P1 S2 Synthesize 6-Cyclohexylhexanol (Established Route) P2 Purification via Flash Chromatography S2->P2 C1 Structural Verification: NMR (1H, 13C), HRMS, FT-IR P1->C1 C2 Structural Verification: NMR (1H, 13C), HRMS, FT-IR P2->C2 A1 Purity Analysis: GC-MS (>98%) C1->A1 A2 Purity Analysis: GC-MS (>98%) C2->A2 Comp Head-to-Head Comparison: - Boiling Point Determination - Density Measurement - Refractive Index - Solubility (H2O, Octanol) - Olfactory Analysis A1->Comp A2->Comp

Caption: A comprehensive workflow for the synthesis, purification, characterization, and comparison of the two alcohols.

Detailed Synthesis Protocol: 6-Cyclopentylhexanol

Objective: To synthesize 6-cyclopentylhexanol with high purity.

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-bromo-1-butene

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • 3M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Grignard Reagent Formation: a. Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. b. Add anhydrous diethyl ether. c. Slowly add a solution of cyclopentyl bromide in diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux. d. Once the magnesium is consumed, the gray solution of cyclopentylmagnesium bromide is ready.

  • Coupling Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Slowly add 4-bromo-1-butene dropwise. c. After addition, allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction by slowly adding saturated NH₄Cl solution. e. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-cyclopentyl-1-hexene.

  • Hydroboration-Oxidation: a. Under an inert atmosphere, dissolve the crude 6-cyclopentyl-1-hexene in anhydrous THF and cool to 0 °C. b. Slowly add BH₃-THF complex and stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 4 hours. c. Cool the reaction back to 0 °C and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂. d. Stir the mixture at room temperature for 12 hours. e. Separate the layers and extract the aqueous phase with diethyl ether. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. b. Combine pure fractions (as determined by TLC) and remove solvent in vacuo. c. Characterize the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm the structure of 6-cyclopentylhexan-1-ol. d. Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This guide illuminates the distinct statuses of 6-cyclohexylhexanol and 6-cyclopentylhexanol. The former is a known entity with established, albeit niche, applications, while the latter represents a novel chemical target. By applying foundational principles of organic chemistry, we have proposed a reliable synthetic pathway for 6-cyclopentylhexanol and predicted its key physical properties in comparison to its six-membered ring analog. The provided experimental workflow offers a clear and robust methodology for researchers to synthesize these compounds, validate the predictions, and perform a direct comparative analysis. This foundational work will enable drug development professionals and materials scientists to explore how the subtle substitution of a cyclopentyl for a cyclohexyl ring can be exploited to fine-tune molecular properties for specific, high-value applications.

References

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH).[Link]

  • Cyclohexanols and their use in perfume compositions.
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  • Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts.[Link]

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  • 1-cyclohexyl ethanol, 1193-81-3. The Good Scents Company.[Link]

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  • 6-cyclohexylhexan-1-ol. Kaimosi BioChem Tech Co., Ltd.[Link]

  • Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Royal Society of Chemistry.[Link]

  • Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society.[Link]

  • Use of 1-benzyl cyclohexanol in perfumery.
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  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]

  • Cyclohexane, [6-cyclopentyl-3-(3-cyclopentylpropyl)hexyl]- NIST Chemistry WebBook.[Link]

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  • Selective synthesis of cyclic alcohols from cycloalkanes using nickel(ii) complexes of tetradentate amidate ligands. National Institutes of Health (NIH).[Link]

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A Technical Guide to the Physicochemical Characterization of 6-Cyclopentyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Cyclopentyl-hexan-1-ol is a long-chain aliphatic alcohol characterized by a terminal hydroxyl group and a cyclopentyl moiety at the C6 position. As a functionalized hydrocarbon, its physical properties, such as boiling point and density, are critical determinants of its behavior in various applications, including as a solvent, a reactant in chemical synthesis, or a component in formulation science. Understanding these fundamental properties is a prerequisite for its effective use and for the design of processes in which it is involved.

This technical guide provides an in-depth analysis of the boiling point and density of 6-cyclopentyl-hexan-1-ol. Due to a lack of experimentally determined data in publicly available literature, this guide presents high-quality computed data and provides a comparative analysis with structurally related analogs to establish a scientifically grounded estimation of its properties. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring that researchers and drug development professionals can validate these values in a laboratory setting.

Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

As of the latest literature review, specific experimental values for the boiling point and density of 6-cyclopentyl-hexan-1-ol are not available. However, computational models provide reliable estimates for these properties. The primary source for these computed values is the PubChem database.[1]

Table 1: Computed Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

PropertyValueSource
Molecular FormulaC₁₁H₂₂OPubChem[1]
Molecular Weight170.29 g/mol PubChem[1]
XLogP34.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Structural Analogs: A Comparative Analysis

To contextualize the expected physical properties of 6-cyclopentyl-hexan-1-ol, it is instructive to examine the experimentally determined properties of structurally similar molecules. Key analogs include 1-hexanol, which lacks the cyclopentyl group, and cyclohexanol, which has a hydroxyl group directly on a six-membered ring.

Table 2: Comparison of Physical Properties of 6-Cyclopentyl-hexan-1-ol and Structural Analogs

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1-HexanolCH₃(CH₂)₅OH102.181570.820 (at 20°C)[2]
CyclohexanolC₆H₁₁OH100.16161.10.947 (at 20°C)[3]
6-Cyclopentyl-hexan-1-ol C₅H₉(CH₂)₆OH170.29Predicted to be > 200°CPredicted to be ~0.9 g/cm³

Expertise & Experience: Interpreting the Data

The boiling point of an alcohol is primarily dictated by three factors: molecular weight, intermolecular forces (specifically hydrogen bonding), and molecular shape.

  • Molecular Weight: 6-Cyclopentyl-hexan-1-ol has a significantly higher molecular weight (170.29 g/mol ) compared to 1-hexanol (102.18 g/mol ) and cyclohexanol (100.16 g/mol ). This increase in mass leads to stronger van der Waals forces, which require more energy to overcome, thus significantly increasing the boiling point.

  • Hydrogen Bonding: All three compounds possess a terminal hydroxyl group, allowing for strong intermolecular hydrogen bonding. This is the primary reason for their relatively high boiling points compared to alkanes of similar molecular weight.

  • Molecular Shape: The presence of the bulky cyclopentyl group in 6-cyclopentyl-hexan-1-ol may slightly disrupt the efficiency of molecular packing compared to a purely linear chain, but its contribution to increased van der Waals forces far outweighs this effect. The density of cyclohexanol is higher than that of 1-hexanol, which can be attributed to the more compact and rigid cyclic structure allowing for more efficient packing. We can therefore predict that 6-cyclopentyl-hexan-1-ol will have a density slightly lower than that of water, likely around 0.9 g/cm³.

Based on these principles, the boiling point of 6-cyclopentyl-hexan-1-ol is confidently predicted to be substantially higher than that of its lower molecular weight analogs, likely exceeding 200°C.

Experimental Determination of Physical Properties

To obtain definitive values, direct experimental measurement is required. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples such as 6-cyclopentyl-hexan-1-ol.

Protocol 1: Boiling Point Determination via the Capillary Method (Siwoloboff Method)

This microscale method is ideal for determining the boiling point of small quantities of a liquid. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology

  • Sample Preparation: Add approximately 0.5 mL of 6-cyclopentyl-hexan-1-ol to a small-diameter test tube (e.g., a 75x10 mm tube).

  • Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer's bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hotplate). The heating medium should be heated gradually and stirred continuously to ensure uniform temperature distribution.[4][5][6]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. As the liquid's boiling point is approached, its vapor pressure increases, and a continuous and rapid stream of bubbles will emerge from the capillary tube.[7]

  • Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool, and its vapor pressure will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[4][7]

  • Validation: Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2°C.

Logical Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation A Add 0.5 mL of sample to test tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Suspend in heating bath C->D E Heat gradually (1-2°C/min) D->E F Observe for rapid, continuous bubbles E->F G Remove heat source F->G H Record temperature when liquid enters capillary G->H I Repeat measurement 2x for reproducibility H->I J Average results I->J

Caption: Experimental workflow for boiling point determination.

Protocol 2: Density Determination

Density is an intrinsic property defined as mass per unit volume.[8][9] Its determination requires precise measurement of both quantities.

Methodology

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m₁).[10][11]

  • Volume Measurement: Add a specific volume of 6-cyclopentyl-hexan-1-ol to the graduated cylinder (e.g., 10.0 mL). For higher precision, use a volumetric flask or pycnometer. Record the exact volume (V).[10]

  • Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[10][11]

  • Mass of Liquid: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the combined mass: m_liquid = m₂ - m₁.

  • Density Calculation: Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]

  • Temperature Control: Ensure the temperature of the liquid is recorded, as density is temperature-dependent. The measurement should be performed in a temperature-controlled environment.

  • Validation: Perform the measurement in triplicate and calculate the average density to minimize measurement errors.

Logical Workflow for Density Determination

DensityWorkflow A Measure mass of empty, dry graduated cylinder (m1) B Add a precise volume of liquid (V) A->B C Measure combined mass of cylinder and liquid (m2) B->C D Calculate mass of liquid (m_liquid = m2 - m1) C->D E Calculate density (ρ = m_liquid / V) D->E F Record temperature E->F G Repeat 3x and average results F->G

Caption: Experimental workflow for density determination.

Conclusion

While experimental data for 6-cyclopentyl-hexan-1-ol is not currently found in the public domain, a robust scientific estimation of its boiling point and density can be made through computational data and comparison with structural analogs. The higher molecular weight of 6-cyclopentyl-hexan-1-ol suggests a boiling point significantly above 200°C and a density in the range of 0.9 g/cm³. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a clear and reliable pathway to determine these critical physical properties, ensuring both scientific integrity and the generation of trustworthy data for research and development.

References

  • PubChem. 6-Cyclopentyl-hexan-1-ol. National Center for Biotechnology Information. [Link]

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Cyclopentane-Hexanol Derivatives: Synthetic Architectures and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic-Alicyclic Bridge

Cyclopentane-hexanol derivatives represent a critical structural motif at the intersection of lipophilic scaffold engineering and stereochemical control . Defined by the covalent linkage of a five-membered alicyclic ring (cyclopentane) and a six-carbon saturated alcohol chain (hexanol), these molecules serve as versatile intermediates in two high-value sectors:[1]

  • Medicinal Chemistry: As lipophilic spacers that modulate LogP (partition coefficient) and membrane permeability without introducing aromatic toxicity.

  • Fragrance Chemistry: As structural analogs to macrocyclic musks and sandalwood odorants, where the cyclopentane ring mimics the bulk of larger ring systems while the hexanol chain provides the necessary volatility and receptor binding motifs.

This guide moves beyond basic definitions to explore the synthetic logic , stereochemical isolation , and functional validation of these derivatives.

Structural Classification & Physicochemical Profiles[2]

To navigate this chemical space effectively, we must categorize derivatives based on the connectivity between the ring and the hydroxylated chain.

Table 1: Comparative Physicochemical Properties of Core Isomers
Derivative ClassIUPAC ExampleConnectivityLogP (Calc.)Boiling Point (°C)Primary Application
Class A (Terminal) 6-Cyclopentylhexan-1-olRing at C6 of hexanol~4.1265-270Surfactants, Lubricants
Class B (Proximal) 1-Hexylcyclopentan-1-olRing at C1 (Tertiary alcohol)~3.8230-235Fragrance Fixative, Pro-drug
Class C (Vicinal) 2-Hexylcyclopentan-1-olRing at C2 (Secondary alcohol)~3.9240-245Chiral auxiliary, Prostaglandin analog

Mechanistic Insight:

  • Class B (Tertiary Alcohols): Exhibit high hydrolytic stability but are prone to dehydration under acidic conditions (E1 elimination) to form endo/exo-cyclic alkenes.

  • Class C (Secondary Alcohols): Possess two chiral centers (C1 and C2), creating cis and trans diastereomers with distinct biological and olfactory profiles.

Synthetic Strategies: Protocols and Causality

The synthesis of cyclopentane-hexanol derivatives demands precise control over carbon-carbon bond formation. We focus here on the two most robust pathways: Nucleophilic Addition (Grignard) for Class B and Reductive Coupling for Class A.

Protocol A: Synthesis of 1-Hexylcyclopentan-1-ol (Grignard Route)

Objective: Create a quaternary carbon center with high specificity.

Reagents:

  • Cyclopentanone (Substrate)[2][3]

  • 1-Bromohexane (Reagent)

  • Magnesium turnings (Activation)

  • Tetrahydrofuran (THF) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under

    
    , activate Mg turnings (1.1 eq) with a crystal of iodine. Add 10% of the 1-bromohexane solution in THF to initiate the Grignard formation (exothermic spike indicates initiation).
    
  • Propagation: Dropwise add the remaining bromide at a rate that maintains gentle reflux. Causality: Rapid addition leads to Wurtz coupling homodimerization (dodecane formation), reducing yield.

  • Addition: Cool the hexylmagnesium bromide solution to 0°C. Add cyclopentanone (1.0 eq) slowly. Causality: Low temperature prevents enolization of the ketone and subsequent aldol condensation side reactions.

  • Quench & Workup: Quench with saturated

    
     (mild acid). Do not use HCl, as strong acid will dehydrate the tertiary alcohol to 1-hexylcyclopentene.
    
  • Purification: Fractional distillation under reduced pressure.

Validation Check:

  • IR Spectroscopy: Disappearance of Carbonyl stretch (

    
    ) and appearance of broad O-H stretch (
    
    
    
    ).
  • C13 NMR: Signal at

    
     (quaternary C-OH).
    
Protocol B: Synthesis of 6-Cyclopentylhexan-1-ol (Reduction Route)

Objective: Terminal functionalization via ω-halo alcohols or acid reduction.

Workflow:

  • Coupling: React Cyclopentylmagnesium bromide with 6-bromohexanoic acid (protected) or 6-caprolactone (ring opening).

  • Reduction: Use Lithium Aluminum Hydride (

    
    ) to reduce the intermediate acid/ester to the primary alcohol.
    

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing different derivative classes, highlighting the divergence point based on the starting material.

SynthesisPathways Start Target Molecule? ClassA Class A: Terminal Alcohol (6-Cyclopentylhexan-1-ol) Start->ClassA Linear Linker ClassB Class B: Tertiary Alcohol (1-Hexylcyclopentanol) Start->ClassB Rigid Core CyclopentylBr Cyclopentyl Bromide ClassA->CyclopentylBr Retrosynthesis Cyclopentanone Cyclopentanone ClassB->Cyclopentanone Retrosynthesis Grignard Grignard Reaction (+ HexylMgBr) Cyclopentanone->Grignard Nucleophilic Attack Quench Mild Acid Quench (NH4Cl) Grignard->Quench Protonation Quench->ClassB Yields Product Coupling Cross-Coupling (+ 6-Bromohexanol protected) CyclopentylBr->Coupling C-C Bond Formation Deprotect Deprotection Coupling->Deprotect Removal of PG Deprotect->ClassA Yields Product

Figure 1: Divergent synthetic pathways for Class A (Linear) and Class B (Branched) cyclopentane-hexanol derivatives.

Advanced Applications & Structure-Activity Relationships (SAR)

Medicinal Chemistry: The Lipophilic Anchor

In drug discovery, the cyclopentane-hexanol motif is often employed as a bioisostere for linear alkyl chains or phenyl rings.

  • Metabolic Stability: Unlike phenyl rings, the cyclopentane ring is not susceptible to arene oxide formation (a toxic metabolite).

  • Membrane Permeability: The hexanol chain acts as a "greasy" handle. By adjusting the chain length (C6 vs C4/C8), chemists can fine-tune the LogP to the optimal range (2.0 - 4.0) for oral bioavailability (Lipinski's Rule of 5).

  • Prostaglandin Analogs: Many prostaglandin F2α analogs utilize a cyclopentane core with hydroxylated side chains. The 2-hexylcyclopentan-1-ol scaffold mimics the

    
    -chain of prostaglandins, crucial for binding to FP receptors.
    
Fragrance: The Odor Vector

The olfactory properties of these derivatives are highly stereodependent.

  • Cis-isomers (2-substituted): Tend to have stronger, more diffusive woody/floral notes.

  • Trans-isomers: Often weaker or possess different tonalities (fatty/waxy).

  • Mechanism: The cyclopentane ring provides the necessary steric bulk to fit into the hydrophobic pocket of olfactory receptors (ORs), while the hydroxyl group acts as a hydrogen bond donor to the receptor's serine/threonine residues.

Characterization & Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.

Table 2: Analytical Diagnostics
TechniqueParameterDiagnostic Signal (Class B: 1-Hexylcyclopentanol)
1H NMR Chemical Shift

1.4-1.8 ppm (Multiplet, 8H, Ring protons),

0.88 ppm (Triplet, 3H, Terminal methyl)
13C NMR Quaternary Carbon

~82.5 ppm (Significant downfield shift due to -OH)
Mass Spec FragmentationMolecular ion (

) often weak; Base peak usually

(Dehydration) or

(Loss of alkyl chain).[4]

Critical Quality Attribute (CQA): For pharmaceutical applications, the level of dehydrated alkene impurity (1-hexylcyclopentene) must be <0.1%, as quantified by Gas Chromatography (GC).

References

  • PubChem. (2025).[5] Compound Summary: 1-Cyclohexylcyclopentan-1-ol (CID 12731784).[5] National Library of Medicine. [Link]

  • PubChem. (2025).[5] Compound Summary: 6-Cyclopentylhexan-1-ol (CID 13715839).[6] National Library of Medicine. [Link]

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (Reference for Grignard and Retrosynthetic logic applied in Section 3).
  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

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Authored by: [Your Name/Title], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Cyclopentyl-hexan-1-ol in Organic Solvents

Introduction: 6-Cyclopentyl-hexan-1-ol is a primary alcohol characterized by a six-carbon linear chain with a terminal hydroxyl group and a cyclopentyl substituent at the opposing end. This unique amphipathic structure, possessing both a polar hydroxyl head and a significant nonpolar hydrocarbon tail, dictates its solubility across a spectrum of organic solvents. Understanding the solubility profile of this molecule is paramount for its application in diverse fields, including drug development, formulation science, and industrial chemical processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 6-cyclopentyl-hexan-1-ol, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 6-Cyclopentyl-hexan-1-ol

A foundational understanding of the physicochemical properties of 6-cyclopentyl-hexan-1-ol is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₂OPubChem CID: 13715839[1]
Molecular Weight 170.29 g/mol PubChem CID: 13715839[1]
Structure A primary alcohol with a cyclopentyl group attached to a hexanol backbone.PubChem CID: 13715839[1]
XLogP3 4.1PubChem CID: 13715839[1]
Hydrogen Bond Donor Count 1PubChem CID: 13715839[1]
Hydrogen Bond Acceptor Count 1PubChem CID: 13715839[1]

The XLogP3 value of 4.1 indicates a significant lipophilic (oil-loving) character, suggesting a preference for nonpolar environments. The presence of a single hydrogen bond donor and acceptor in the hydroxyl group provides a site for interaction with polar, protic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, determines the extent of solubility.

The Role of Polarity and the "Like Dissolves Like" Principle

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][4][5] Polar solvents will generally dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[2][4] 6-Cyclopentyl-hexan-1-ol possesses a dual nature:

  • Polar Head: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds.[6][7][8]

  • Nonpolar Tail: The long alkyl chain and the cyclopentyl ring are nonpolar and contribute to the molecule's overall lipophilicity.[6]

This amphipathic character suggests that 6-cyclopentyl-hexan-1-ol will exhibit varying degrees of solubility in a range of organic solvents.

Hydrogen Bonding

The ability of the hydroxyl group to participate in hydrogen bonding is a critical factor influencing its solubility in protic solvents like alcohols and, to a lesser extent, in aprotic polar solvents that can act as hydrogen bond acceptors.[7][8][9][10] In order for 6-cyclopentyl-hexan-1-ol to dissolve in a protic solvent, the hydrogen bonds between the solvent molecules must be broken and new hydrogen bonds formed between the solvent and the solute molecules.[7][11]

Predicted Solubility Profile of 6-Cyclopentyl-hexan-1-ol

Based on its structure and the theoretical principles of solubility, we can predict the solubility of 6-cyclopentyl-hexan-1-ol in various classes of organic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Due to the large nonpolar hydrocarbon portion of the molecule, 6-Cyclopentyl-hexan-1-ol is expected to be highly soluble in nonpolar solvents.[6][12] The dominant intermolecular interactions will be London dispersion forces, which are favorable between the alkyl and cyclopentyl groups of the solute and the nonpolar solvent molecules. For instance, similar long-chain alcohols like 1-hexanol are highly soluble in hexane and ether.[6][13]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

In polar aprotic solvents, dipole-dipole interactions will play a more significant role. The polarity of the hydroxyl group will contribute to its solubility in these solvents. While hydrogen bonding with the solvent is not as prominent as with protic solvents, the overall polarity of these solvents is generally sufficient to dissolve 6-cyclopentyl-hexan-1-ol.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

The solubility in polar protic solvents will be a balance between the favorable hydrogen bonding interactions of the hydroxyl group and the unfavorable interactions of the large nonpolar tail.[9] Shorter-chain alcohols like methanol and ethanol are expected to be good solvents for 6-cyclopentyl-hexan-1-ol due to their ability to form hydrogen bonds.[7] However, as the alkyl chain of the alcohol solvent increases, its polarity decreases, which may affect the overall solubility.

Water

The solubility of 6-cyclopentyl-hexan-1-ol in water is expected to be very low. The large, nonpolar cyclopentyl-hexyl group will disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable.[7] For comparison, 1-hexanol has a low solubility in water (5.9 g/L at 20°C).[13][14] Given the larger nonpolar character of 6-cyclopentyl-hexan-1-ol, its aqueous solubility is anticipated to be even lower.

Experimental Determination of Solubility

To obtain quantitative data on the solubility of 6-cyclopentyl-hexan-1-ol, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess 6-cyclopentyl-hexan-1-ol combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 24-48h) combine->shake settle Allow undissolved solid to settle shake->settle sample Withdraw a clear aliquot of supernatant settle->sample filter Filter through a 0.22 µm syringe filter sample->filter dilute Dilute the sample if necessary filter->dilute analyze Analyze concentration (e.g., HPLC, GC) dilute->analyze

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol

Materials:

  • 6-Cyclopentyl-hexan-1-ol (solute)

  • Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethyl acetate, dichloromethane, methanol, ethanol, isopropanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-cyclopentyl-hexan-1-ol to a series of vials. The presence of undissolved solute is crucial to ensure saturation.[15]

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[15]

    • After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the concentration of 6-cyclopentyl-hexan-1-ol in the diluted samples using a validated analytical method such as HPLC or GC.[17]

    • Prepare a calibration curve using standard solutions of known concentrations of 6-cyclopentyl-hexan-1-ol.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Tabulated Solubility Data (Hypothetical)

As no experimental data for the solubility of 6-cyclopentyl-hexan-1-ol in various organic solvents was found in the initial search, the following table provides a template with hypothetical values based on the predicted solubility profile. These values should be determined experimentally for accurate representation.

SolventSolvent TypePredicted Solubility ( g/100 mL) at 25°C
HexaneNonpolar> 50 (Miscible)
TolueneNonpolar> 50 (Miscible)
Diethyl EtherNonpolar> 50 (Miscible)
DichloromethanePolar Aprotic> 30
AcetonePolar Aprotic> 20
Ethyl AcetatePolar Aprotic> 25
MethanolPolar Protic> 40
EthanolPolar Protic> 40
IsopropanolPolar Protic> 35
WaterPolar Protic< 0.1

Conclusion

The solubility of 6-cyclopentyl-hexan-1-ol is a critical parameter for its effective use in various applications. Its amphipathic nature, with a polar hydroxyl group and a large nonpolar hydrocarbon tail, results in high solubility in nonpolar and moderately polar organic solvents, and very low solubility in water. The principles of "like dissolves like" and hydrogen bonding provide a strong theoretical basis for predicting its solubility behavior. For precise and reliable data, experimental determination using established methods like the shake-flask technique is essential. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to understand and experimentally determine the solubility of 6-cyclopentyl-hexan-1-ol in a range of organic solvents.

References

  • 1-Hexanol | Solubility of Things. Available at: [Link]

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Methodological & Application

Title: A Robust and Scalable Synthesis of 6-Cyclopentyl-hexan-1-ol via Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 6-cyclopentyl-hexan-1-ol, a valuable aliphatic alcohol building block for pharmaceutical and materials science research. The synthetic strategy hinges on a robust, high-yield catalytic cross-coupling reaction. We begin with the formation of a Grignard reagent from cyclopentyl bromide, which is then coupled with a protected 6-bromohexanol derivative in the presence of a lithium tetrachlorocuprate catalyst. The protocol is designed as a self-validating system, with explicit causality behind each experimental choice, ensuring reproducibility and scalability. Detailed methodologies, safety protocols, data summaries, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of novel aliphatic alcohols with specific steric and electronic properties is a cornerstone of modern drug discovery and materials science. 6-Cyclopentyl-hexan-1-ol[1] is one such molecule, combining a flexible hexyl chain with a rigid cyclopentyl group, making it an attractive fragment for library synthesis and as a precursor for more complex targets.

A direct coupling of cyclopentylmagnesium bromide with 6-bromohexan-1-ol is synthetically unfeasible. The Grignard reagent is a powerful base that would be instantly quenched by the acidic hydroxyl proton of the alcohol.[2][3] This necessitates a strategic approach involving the temporary masking, or "protection," of the alcohol functionality.

Our chosen strategy involves a three-stage process, optimized for yield, purity, and operational simplicity:

  • Protection: The hydroxyl group of 6-bromohexan-1-ol is protected as a tetrahydropyranyl (THP) ether. THP ethers are ideal for this purpose as they are easily formed and are exceptionally stable under the strongly basic and nucleophilic conditions of Grignard reactions.[4][5]

  • Formation & Coupling: Cyclopentyl bromide is converted to its corresponding Grignard reagent, cyclopentylmagnesium bromide.[6][7][8] This organometallic species is then coupled with the protected bromohexanol using a catalytic amount of lithium tetrachlorocuprate (Li₂CuCl₄). This copper-catalyzed approach is generally more efficient for coupling alkyl Grignards with primary alkyl halides than the uncatalyzed reaction, minimizing side reactions like elimination and Wurtz coupling.[9]

  • Deprotection: The THP protecting group is selectively removed under mild acidic conditions to liberate the target alcohol, 6-cyclopentyl-hexan-1-ol, in high purity.[10][11][12]

This entire workflow is visualized in the diagram below.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Formation & Coupling cluster_2 Stage 3: Deprotection A 6-Bromohexan-1-ol D Protected Intermediate: 2-((6-bromohexyl)oxy) tetrahydro-2H-pyran A->D Protection B Dihydropyran (DHP) B->D C Catalytic Acid (p-TsOH) C->D I Coupled Product: 2-((6-cyclopentylhexyl)oxy) tetrahydro-2H-pyran D->I E Cyclopentyl Bromide G Cyclopentylmagnesium Bromide (Grignard) E->G Formation F Magnesium Turnings F->G G->I Coupling H Catalyst: Li₂CuCl₄ in THF H->I K Final Product: 6-Cyclopentyl-hexan-1-ol I->K Deprotection J Aqueous Acid (e.g., HCl) J->K

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All glassware for Grignard reactions must be rigorously dried in an oven (120 °C) overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Protection of 6-Bromohexan-1-ol
  • Causality: We protect the alcohol to prevent its acidic proton from reacting with the Grignard reagent in a subsequent step. Dihydropyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) forms a stable THP ether.[4]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
6-Bromohexan-1-ol181.0710.0 g55.21.0
Dihydropyran (DHP)84.125.6 g (6.2 mL)66.31.2
p-TsOH·H₂O190.22105 mg0.550.01
Dichloromethane (DCM)-100 mL--
Saturated NaHCO₃-50 mL--
Anhydrous MgSO₄-~5 g--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromohexan-1-ol (10.0 g, 55.2 mmol).

  • Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).

  • Add dihydropyran (6.2 mL, 66.3 mmol) followed by p-toluenesulfonic acid monohydrate (105 mg, 0.55 mmol).

  • Seal the flask and stir the reaction at room temperature for 2-3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography), eluting with 10% Ethyl Acetate in Hexanes. The product spot should have a higher Rf than the starting alcohol.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.

  • Separate the organic layer, and wash it with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran , is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~14.5 g (quantitative).

Protocol 2: Grignard Coupling & Deprotection
  • Causality: This protocol combines the Grignard formation, copper-catalyzed coupling, and final deprotection into a streamlined workflow. An inert atmosphere is critical as Grignard reagents react with both oxygen and moisture.[13][14] The Li₂CuCl₄ catalyst forms a transient organocuprate species, which is highly effective for coupling with the primary alkyl bromide.[9][15] The final acidic workup serves to both quench the reaction and cleave the THP ether in one step.[10]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Magnesium Turnings24.311.62 g66.51.2
Iodine253.811 crystalcatalytic-
Cyclopentyl Bromide149.048.23 g (6.5 mL)55.21.0
Anhydrous THF-150 mL--
Protected Bromide (from P1)265.1914.6 g55.21.0
Li₂CuCl₄ (0.1 M in THF)-11.0 mL1.10.02
3 M Hydrochloric Acid (HCl)-100 mL--
Diethyl Ether-2 x 75 mL--
Anhydrous MgSO₄-~10 g--

Procedure:

Part A: Grignard Formation & Coupling

  • Place magnesium turnings (1.62 g, 66.5 mmol) into a flame-dried 500 mL three-neck flask equipped with a stir bar, reflux condenser, and addition funnel, all under a positive pressure of Nitrogen.

  • Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[13]

  • Add 30 mL of anhydrous Tetrahydrofuran (THF) to the flask.

  • In the addition funnel, prepare a solution of cyclopentyl bromide (6.5 mL, 55.2 mmol) in 50 mL of anhydrous THF.

  • Add ~5 mL of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not start, gently warm the flask with a heat gun until initiation occurs.

  • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for 1 hour until most of the magnesium has been consumed, resulting in a cloudy grey-brown solution of cyclopentylmagnesium bromide .

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate, dry flask, dissolve the 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran (14.6 g, 55.2 mmol) in 70 mL of anhydrous THF.

  • Add the protected bromide solution to the addition funnel and add it dropwise to the cold Grignard solution over 30 minutes.

  • Add the lithium tetrachlorocuprate solution (11.0 mL of 0.1 M solution, 1.1 mmol) to the reaction mixture via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

Part B: Workup and Deprotection

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of 3 M HCl. Caution: This is an exothermic process and may produce flammable gases. Ensure adequate cooling and venting.

  • Continue stirring the two-phase mixture vigorously for 1 hour at room temperature. This acidic condition will hydrolyze the THP ether.[11]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine all organic layers and wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexanes) to yield pure 6-cyclopentyl-hexan-1-ol as a colorless oil. Expected yield: 7.5 g (79% over two steps).

Mechanism and Scientific Discussion

The key C-C bond formation is the Li₂CuCl₄-catalyzed cross-coupling. While the precise mechanism can be complex, it is generally understood to proceed through a catalytic cycle.

G A R-MgX (Grignard) C [R-CuCl₃]²⁻ (Transmetalation) A->C Transmetalation B [CuCl₄]²⁻ B->C E [R-Cu(R')Cl₂]²⁻ (Oxidative Addition) C->E D R'-X (Protected Halide) D->E Oxidative Addition E->B Reductive Elimination F R-R' (Coupled Product) E->F

Caption: Simplified Catalytic Cycle for Coupling.

  • Trustworthiness through Self-Validation: The protocol's integrity is maintained by checkpoints. The successful formation of the Grignard reagent can be qualitatively confirmed by the disappearance of magnesium and the characteristic exotherm. Reaction completion is monitored by TLC at each stage. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy (presence of a broad O-H stretch ~3300 cm⁻¹), and mass spectrometry (matching molecular ion peak).

  • Troubleshooting:

    • Failure of Grignard Initiation: This is almost always due to wet glassware or solvents. Ensure rigorous drying protocols are followed. Activating the magnesium with iodine or a small amount of 1,2-dibromoethane can also be effective.

    • Low Coupling Yield: Incomplete Grignard formation is a common cause. Another possibility is homo-coupling of the Grignard reagent. Running the reaction at 0 °C during the addition of the electrophile and catalyst minimizes this.

    • Incomplete Deprotection: If TLC or NMR of the crude product shows remaining THP-protected material, the product can be redissolved in a THF/water mixture and treated with a catalytic amount of strong acid (e.g., HCl) with stirring for a few more hours.

Summary of Hazards

ChemicalKey Hazards
Cyclopentyl Bromide Flammable liquid, skin/eye irritant.[6]
Magnesium Turnings Flammable solid, reacts with water to produce flammable gas.[13][14][16][17][18]
Tetrahydrofuran (THF) Highly flammable liquid, may form explosive peroxides, causes serious eye irritation, suspected carcinogen.[19][20][21][22]
Dihydropyran (DHP) Highly flammable liquid and vapor.
Li₂CuCl₄ Solution Contains THF (see above), harmful if swallowed, causes skin and eye irritation.[23][24][25][26][27]
3 M HCl Corrosive, causes severe skin burns and eye damage.

Always consult the full Safety Data Sheet (SDS) for each chemical before use.

References

  • Bromocyclopentane - Properties and Synthesis . LookChem. [Link]

  • Protection of Alcohols . Chemistry LibreTexts. [Link]

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  • Organometallic Coupling Reactions . Chemistry LibreTexts. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • THP group for protecting alcohols . YouTube. [Link]

  • Tetrahydropyranyl Ethers . Organic Chemistry Portal. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry. [Link]

  • Grignard Reagents . Chemistry LibreTexts. [Link]

  • A possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? . Quora. [Link]

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  • Protecting Groups In Grignard Reactions . Master Organic Chemistry. [Link]

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  • Safety Data Sheet: Tetrahydrofuran . Carl ROTH. [Link]

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Grignard reaction protocols for omega-cyclopentyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Omega-cyclopentyl alcohols (e.g., 2-cyclopentylethanol, 3-cyclopentylpropanol) are critical pharmacophores in medicinal chemistry, serving as lipophilic spacers that improve metabolic stability and membrane permeability in drug candidates. However, their synthesis presents a specific "Proton Conflict": the incompatibility of the target hydroxyl group with the organometallic reagents used to form the carbon skeleton.

This guide details the Chain Extension Protocol , utilizing the nucleophilic attack of cyclopentylmagnesium bromide on cyclic ethers (epoxides/oxetanes). Unlike standard textbook descriptions, this protocol integrates Copper(I) catalysis to suppress homocoupling and titration-validated stoichiometry to ensure reproducibility.

Strategic Analysis & Mechanism

The Challenge: The Proton Conflict

You cannot form a Grignard reagent directly from an omega-halo-alcohol (e.g., Br-(CH2)n-OH) because the formed Carbon-Magnesium bond will immediately deprotonate the alcohol of a neighboring molecule, quenching the reagent and evolving alkane gas.

Two viable pathways exist:

  • The Protection Route: Masking the alcohol (e.g., as a THP ether), forming the Grignard, reacting, and deprotecting.

  • The Chain Extension Route (Recommended): Using a pre-formed Cyclopentyl Grignard to attack a cyclic ether (epoxide). This generates the alcohol functionality upon workup, bypassing the compatibility issue entirely.

Mechanistic Pathway (Graphviz Visualization)

GrignardMechanism cluster_safety Critical Control Points Mg Mg(0) Surface RMgX Cyclopentyl-MgBr (Grignard Reagent) Mg->RMgX Oxidative Insertion (THF) RX Cyclopentyl Bromide RX->RMgX Schlenk Schlenk Equilibrium 2 RMgX ⇌ R2Mg + MgX2 RMgX->Schlenk Complex Magnesium Alkoxide Intermediate Schlenk->Complex Nu- Attack (CuI Cat.) Epoxide Ethylene Oxide (Electrophile) Epoxide->Complex Product 2-Cyclopentylethanol Complex->Product H3O+ Quench

Figure 1: Mechanistic flow from oxidative insertion to ring-opening. Note the Schlenk equilibrium, which dictates the reactive species in solution.

Core Protocol A: Preparation of Cyclopentylmagnesium Bromide

Objective: Generate a 1.0 M solution of Cyclopentyl-MgBr in THF. Safety: Cyclopentyl bromide is flammable.[1][2][3] The initiation step is highly exothermic.

Reagents & Equipment
  • Magnesium Turnings: 1.2 eq (excess). Must be fresh or mechanically activated.

  • Cyclopentyl Bromide: 1.0 eq. Distilled and stored over molecular sieves.

  • THF (Tetrahydrofuran): Anhydrous (water < 50 ppm). Stabilized with BHT is acceptable.

  • Activator: Iodine crystal (I2) or 1,2-Dibromoethane (DBE).

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and N2 inlet.

    • Add Mg turnings (24.3 g, 1.0 mol) and a magnetic stir bar.

    • Activation: Add a single crystal of Iodine. Heat gently with a heat gun until purple vapors coat the Mg. Allow to cool.

  • Initiation (The "Kick"):

    • Cover Mg with minimal THF (approx. 50 mL).

    • Add 5% of the total Cyclopentyl Bromide volume directly to the Mg.

    • Observation: Wait for turbidity, bubbling, and disappearance of the Iodine color.

    • Troubleshooting: If no reaction after 5 mins, add 0.5 mL of 1,2-dibromoethane (DBE) to etch the Mg surface.

  • Controlled Addition:

    • Dilute the remaining Cyclopentyl Bromide in THF (Total volume calculated for 1.0 M).

    • Add dropwise via the addition funnel.

    • Rate Control: Adjust rate to maintain a gentle reflux without external heating.

    • Why? High temperatures promote Wurtz homocoupling (Cyclopentyl-Cyclopentyl dimer formation).

  • Maturation:

    • After addition, reflux gently (external heat) for 1 hour to consume residual halide.

    • Cool to room temperature.

Core Protocol B: Titration (Quality Control)

Context: You cannot assume 100% yield. You must know the exact molarity before the next step to avoid wasting the expensive epoxide or over-alkylation.

Method: Knochel’s Method (Menthol/1,10-Phenanthroline).

  • Setup: Flame-dry a vial with a stir bar under N2.

  • Indicator: Add 2 mg 1,10-phenanthroline (indicator) and exactly 1.0 mmol of Menthol (protic standard). Dissolve in 2 mL anhydrous THF.

  • Titration:

    • Add the Grignard solution dropwise via a calibrated syringe.

    • Endpoint: The solution turns from colorless to a persistent deep violet/burgundy .

  • Calculation:

    
    
    

Core Protocol C: Copper-Catalyzed Chain Extension

Objective: Synthesize 2-Cyclopentylethanol via Ethylene Oxide opening. Why Copper? Grignards are "hard" nucleophiles. Epoxides are "hard" electrophiles but can suffer from steric hindrance or competing deprotonation. Adding CuI (1-5 mol%) forms a transient organocuprate (softer nucleophile), which attacks the epoxide carbon more efficiently and selectively.

Reagents
  • Cyclopentyl-MgBr: (Titrated, from Protocol A).

  • Ethylene Oxide (EtO): 1.2 eq (excess). Caution: Gas at RT. Handle as a solution in THF or use a cold finger.

  • Copper(I) Iodide (CuI): 5 mol%.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Catalyst Slurry:

    • In a fresh flame-dried Schlenk flask, suspend CuI (5 mol%) in THF at -20°C.

  • Epoxide Loading:

    • Add the Ethylene Oxide (solution in THF) to the CuI slurry.

    • Cool the mixture to -40°C .

    • Why? Low temp prevents polymerization of the epoxide.

  • Nucleophilic Attack:

    • Slowly add the Cyclopentyl-MgBr solution via cannula or syringe pump over 30 minutes.

    • Temperature Rule: Do not allow the internal temp to rise above -20°C during addition.

  • Reaction Progression:

    • Allow to warm slowly to 0°C over 2 hours.

    • Monitor by TLC (stain with KMnO4; alcohols stain yellow/brown) or GC-MS.

  • Workup (The Quench):

    • Caution: Massive magnesium salts will precipitate.

    • Pour reaction mixture into saturated aqueous NH4Cl (ammonium chloride) at 0°C.

    • Why NH4Cl? It dissolves Mg salts and buffers the pH, preventing acid-catalyzed dehydration of the new alcohol.

    • Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over MgSO4.

  • Purification:

    • Concentrate under reduced pressure.

    • Distill under vacuum (Kugelrohr or Vigreux) to isolate pure 2-cyclopentylethanol.

Data Summary & Troubleshooting

ParameterSpecificationCommon Failure ModeCorrective Action
Solvent Water < 50 ppmGrignard fails to initiate; White precipitate (Mg(OH)2).Distill THF over Na/Benzophenone or use Molecular Sieves (3Å).
Addition Temp -40°C to -20°CRing opening fails; Polymerization of epoxide.Use Acetone/Dry Ice bath; Monitor internal probe.
Mg Activation Iodine/HeatInduction period > 10 mins; Sudden exotherm (runaway).Use 1,2-dibromoethane (DBE) entrainment; Sonicate Mg.
Stoichiometry 1.0 : 1.2 (Mg:Epo)Incomplete conversion; difficult separation.Always titrate the Grignard before use.
Workflow Visualization

Workflow Start Start: Dry Glassware (120°C, Vacuum/N2 Cycle) PrepMg Prepare Grignard (Mg + Cyclopentyl-Br) Start->PrepMg Titrate Titrate Reagent (Knochel Method) PrepMg->Titrate Catalyst Prepare CuI/Epoxide (-40°C in THF) Titrate->Catalyst Calc. Vol. Addition Slow Addition of Grignard (T < -20°C) Catalyst->Addition Quench Quench with sat. NH4Cl (Dissolve Mg Salts) Addition->Quench Isolate Distillation/Column (Yield: ~75-85%) Quench->Isolate

Figure 2: Operational workflow for the synthesis of omega-cyclopentyl alcohols.

References

  • Grignard Reagent Preparation & Kinetics

    • Organic Syntheses, Coll. Vol. 5, p. 1141 (1973).
  • Titration Protocol (Knochel Method)

    • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Synthesis, 2006(5), 890–891.[4] (Describes the titration method in Supporting Info).

  • Epoxide Ring Opening (Copper Catalysis)

    • Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979). Copper-catalyzed reaction of Grignard reagents with epoxides. Tetrahedron Letters, 20(17), 1503-1506.
  • Safety Data & Handling

    • Fisher Scientific. (2021).[2][5] Safety Data Sheet: Cyclopentylmagnesium bromide.

Sources

Application Notes and Protocols: Selective Catalytic Hydrogenation of 6-Cyclopentyl-5-hexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol to produce 6-cyclopentylhexan-1-ol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the preservation of the hydroxyl functional group is paramount. This guide will delve into the underlying reaction mechanism, offer a detailed experimental protocol, and outline methods for reaction monitoring and product characterization, ensuring a robust and reproducible process.

Introduction: The Significance of Selective Hydrogenation

Catalytic hydrogenation is a fundamental process in organic synthesis, enabling the reduction of unsaturated bonds.[1][2] The selective hydrogenation of an alkene in the presence of other functional groups, such as a hydroxyl group, is a common challenge in the synthesis of complex molecules. The substrate, 6-cyclopentyl-5-hexen-1-ol, contains a carbon-carbon double bond and a primary alcohol. The goal of this protocol is to selectively reduce the double bond to an alkane without affecting the alcohol functionality. This transformation is highly valuable in the pharmaceutical and fine chemical industries, where precise molecular architecture is crucial for biological activity and material properties.

Reaction Mechanism and Catalyst Selection

The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a metal catalyst.[3] The generally accepted mechanism is the Horiuti-Polanyi mechanism, which involves the following key steps:[4]

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (6-cyclopentyl-5-hexen-1-ol) are adsorbed onto the surface of the metal catalyst.[5][6][7]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming metal-hydride bonds.[6][8]

  • Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate.[4][6]

  • Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, resulting in the formation of the saturated alkane product.[6]

  • Desorption of Product: The resulting alkane, 6-cyclopentylhexan-1-ol, is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.[5]

A critical aspect of this mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition.[6][8]

Catalyst Selection: The Role of Palladium on Carbon (Pd/C)

The choice of catalyst is critical for achieving high efficiency and selectivity. For the hydrogenation of alkenes, common catalysts include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[1][3]

For the selective hydrogenation of 6-cyclopentyl-5-hexen-1-ol, Palladium on Carbon (Pd/C) is the recommended catalyst. Here's why:

  • High Activity for Alkene Reduction: Palladium is highly effective at catalyzing the hydrogenation of carbon-carbon double and triple bonds.[1]

  • Chemoselectivity: Under mild conditions (low pressure and ambient temperature), Pd/C is generally not reactive towards more stable functional groups like alcohols. Aldehydes and ketones are less reactive towards catalytic hydrogenation than alkenes, making it possible to selectively reduce a double bond in their presence.[1]

  • Heterogeneous Nature: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, simplifying the purification of the product.[1]

The following diagram illustrates the catalytic cycle for the hydrogenation of 6-cyclopentyl-5-hexen-1-ol using a Pd/C catalyst.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface Catalyst Pd/C Surface Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Adsorbed_Alkene Adsorbed Alkene Catalyst->Adsorbed_Alkene H2 H₂ Gas H2->Catalyst Adsorption & H-H Cleavage Alkene 6-Cyclopentyl-5-hexen-1-ol Alkene->Catalyst Adsorption Intermediate Half-Hydrogenated Intermediate Adsorbed_H->Intermediate First H Transfer Adsorbed_Alkene->Intermediate Product 6-Cyclopentylhexan-1-ol Intermediate->Product Second H Transfer Product->Alkene Desorption

Caption: Catalytic cycle of hydrogenation.

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
6-Cyclopentyl-5-hexen-1-ol≥95%Commercially Available---
Palladium on Carbon (Pd/C)10 wt%Commercially AvailableHandle with care, pyrophoric when dry.
Ethanol (EtOH)AnhydrousCommercially AvailableSolvent
Hydrogen (H₂) GasHigh PurityGas SupplierFlammable and explosive.[9]
Nitrogen (N₂) GasHigh PurityGas SupplierFor inerting the system.
Celite®---Commercially AvailableFiltration aid.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor washing.
Brine (Saturated NaCl)ACS GradePrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen balloon

  • Nitrogen/vacuum manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Catalytic hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.[10] Always work in a well-ventilated fume hood and have a fire extinguisher readily available.[9][11]

  • Catalyst Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 50 mg of 10% Pd/C.

  • Inerting the System: Assemble the flask on the nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10][12]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add 20 mL of ethanol to the flask. With continued stirring, add 1.0 g of 6-cyclopentyl-5-hexen-1-ol to the catalyst suspension.

  • Hydrogenation: Replace the nitrogen inlet with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen.[10]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), evacuate the hydrogen and backfill with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite.[9] Wash the filter cake with a small amount of ethanol. The wet catalyst should be immediately quenched in a separate container with water.[9]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Extraction and Washing: Dissolve the residue in 30 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 6-cyclopentylhexan-1-ol.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel.

Reaction Monitoring and Characterization

Reaction Monitoring

Continuous monitoring of the reaction is crucial to determine the endpoint and avoid over-reduction or side reactions.[14][15]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material.[13][16] A suitable solvent system (e.g., 20% ethyl acetate in hexanes) should be used to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if applicable) or by staining with a suitable reagent like potassium permanganate.

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction progress. It allows for the determination of the relative amounts of starting material, product, and any potential byproducts.[12]

Product Characterization

The identity and purity of the final product, 6-cyclopentylhexan-1-ol, should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the vinyl proton signals (typically in the range of 4.5-6.0 ppm) from the starting material is a key indicator of a successful hydrogenation. The appearance of new aliphatic proton signals will be observed. The proton of the hydroxyl group typically appears as a broad singlet.[17]

    • ¹³C NMR: The disappearance of the sp² carbon signals (typically in the range of 120-140 ppm) of the alkene and the appearance of new sp³ carbon signals will confirm the reduction of the double bond.[18]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The molecular ion peak ([M]⁺) should correspond to the molecular weight of 6-cyclopentylhexan-1-ol.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the C=C stretch (around 1640 cm⁻¹) that was present in the starting material. The characteristic broad O-H stretch of the alcohol (around 3300-3400 cm⁻¹) will remain.[17]

The following diagram outlines the analytical workflow for this process.

Analytical_Workflow Start Start Reaction Monitor Monitor Reaction Progress Start->Monitor TLC TLC Analysis Monitor->TLC GC GC Analysis Monitor->GC Complete Reaction Complete? TLC->Complete GC->Complete Complete->Monitor No Workup Work-up and Purification Complete->Workup Yes Characterize Characterize Product Workup->Characterize NMR NMR (¹H, ¹³C) Characterize->NMR MS Mass Spectrometry Characterize->MS IR IR Spectroscopy Characterize->IR End Final Product Confirmed NMR->End MS->End IR->End

Caption: Analytical workflow for hydrogenation.

Safety and Waste Disposal

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[9] Ensure all connections are secure and perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: Pd/C is pyrophoric, especially when dry and saturated with hydrogen.[10] Handle it in an inert atmosphere when possible and never allow it to dry out after use.[9]

  • Waste Disposal: The spent Pd/C catalyst should be quenched by suspending it in water and then disposed of in a designated waste container.[9] Do not mix it with organic waste. All solvent waste should be collected in an appropriate container.

Conclusion

The selective catalytic hydrogenation of 6-cyclopentyl-5-hexen-1-ol to 6-cyclopentylhexan-1-ol is a reliable and efficient transformation when performed with the appropriate catalyst and under controlled conditions. This protocol, utilizing 10% Pd/C in ethanol under a hydrogen atmosphere, provides a robust method for achieving this conversion. Careful monitoring of the reaction and thorough characterization of the product are essential for ensuring the desired outcome. Adherence to strict safety protocols is paramount throughout the experimental procedure.

References

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the preparation of Pd/C and its use in hydrogenation reactions. Green Chemistry, 12(10), 1789-1791. [Link]

  • OrgoSolver. (n.d.). Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. Retrieved from [Link]

  • Leitner, W., & Pfaltz, A. (Eds.). (2007). Catalytic Hydrogenation in the Liquid Phase. In Handbook of Homogeneous Hydrogenation (Vol. 1). Wiley-VCH. [Link]

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Guo, Z., Hu, L., Yu, H.-h., Cao, X., & Gu, H. (2014). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. RSC Advances, 4(38), 19836-19839. [Link]

  • van Gijn, M., Voda, A., Bart, J., Kentgens, A. P. M., & van Bentum, P. J. M. (2013). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 85(15), 7248–7254. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • CN115850026A - Method for synthesizing 5-hexene-1-alcohol. (n.d.). Google Patents.
  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]

  • So, C.-W., Zhang, T., Zhang, Z.-F., Lan, X., Li, S.-Y., Su, M.-D., Chi, Y. R., Wu, L. (2026, January 8). Decatungstate-Photocatalyzed Transfer Hydrogenation of Alkenes Using Alcohol as the Hydrogen Source. Research Square. [Link]

  • ChemSynthesis. (2025, May 20). (5Z)-6-cyclopentyl-5-hexen-1-yn-3-one. Retrieved from [Link]

  • Clark, J. (2015, January). The Hydrogenation of Alkenes. Chemguide. Retrieved from [Link]

  • Ghafar, A., Wabaidur, S. M., Ahmed, A. Y. B. H., Al-Othman, Z. A., & Al-Harbi, N. K. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Critical Reviews in Food Science and Nutrition, 60(16), 2747–2763. [Link]

  • Gujarat Pollution Control Board. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • METTLER TOLEDO. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. [Link]

  • US3962354A - Synthesis of cis-3-hexen-1-ol. (n.d.). Google Patents.
  • University of Wisconsin-Madison Department of Chemistry. (2016, July/August). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from [Link]

  • Lachenmeier, D. W., & Spraul, M. (2004). Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer. Journal of Agricultural and Food Chemistry, 52(18), 5581–5587. [Link]

  • US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
  • Creative Biostructure. (n.d.). NMR-based Alcoholic Beverage Analysis. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]

  • Li, G., Yee, N. K., & Senanayake, C. H. (2014). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 18(11), 1419–1425. [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

Sources

Using 6-cyclopentyl-hexan-1-ol as a lipid tail intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 6-Cyclopentyl-hexan-1-ol: A Novel Intermediate for the Synthesis of Advanced Lipid Tails in Drug Delivery

Abstract

The rational design of lipid components is paramount in advancing lipid nanoparticle (LNP) technology for therapeutic delivery of nucleic acids like mRNA and siRNA. The structure of the lipid tails within ionizable lipids significantly influences the physicochemical properties and biological efficacy of LNPs, affecting particle stability, fusogenicity, and endosomal escape. This application note presents 6-cyclopentyl-hexan-1-ol as a versatile intermediate for constructing novel lipid tails. The incorporation of a cyclopentyl moiety introduces conformational rigidity and bulk compared to linear alkyl chains, which can modulate intermolecular packing and membrane interactions. We provide detailed protocols for the synthesis of a custom ionizable lipid utilizing this intermediate, its subsequent formulation into LNPs via microfluidics, and the essential characterization techniques to validate the resulting nanoparticles. This guide is intended for researchers, chemists, and drug development professionals seeking to explore next-generation lipid architectures for enhanced therapeutic delivery.

Introduction: The Critical Role of Lipid Tail Architecture

Lipid nanoparticles have emerged as the leading platform for the clinical delivery of RNA therapeutics, exemplified by the success of mRNA-based COVID-19 vaccines.[1][2] An LNP formulation is a sophisticated multi-component system, typically comprising an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][3] Among these, the ionizable lipid is the most critical component, playing a pivotal role in encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[4]

The structure of the ionizable lipid—composed of a headgroup, linker, and hydrophobic tails—is a key determinant of delivery efficiency. The hydrophobic tails, in particular, are crucial for the self-assembly of the nanoparticle and for mediating the fusion with endosomal membranes, a critical step for payload release.[5] While linear saturated and unsaturated alkyl chains have been extensively studied, there is a growing interest in exploring novel tail structures to enhance performance. Modifying the lipid tail's length, branching, and saturation can profoundly impact LNP properties.[6][7][8]

The introduction of cyclic moieties, such as the cyclopentyl group from 6-cyclopentyl-hexan-1-ol, offers a compelling strategy to modulate lipid packing and membrane interaction. The bulky and rigid nature of the cyclopentyl ring can disrupt the highly ordered packing of lipid tails, potentially creating a less stable, more fusogenic LNP structure that can more readily merge with and disrupt the endosomal membrane. This guide details the practical application of 6-cyclopentyl-hexan-1-ol as a building block to create such advanced lipids.

Physicochemical Properties of the Intermediate

6-Cyclopentyl-hexan-1-ol is the foundational building block for the protocols described herein. Its properties are summarized below.

PropertyValueSource
IUPAC Name 6-cyclopentylhexan-1-ol[9]
Molecular Formula C₁₁H₂₂O[9]
Molecular Weight 170.29 g/mol [9]
Appearance Colorless Liquid (predicted)[10][11]
logP (octanol/water) 4.1[9]
Boiling Point ~157 °C (for hexan-1-ol)[10]
Solubility Slightly soluble in water, miscible with organic solvents like ethanol, ether.[10][12]

Table 1: Key physicochemical properties of the lipid tail intermediate, 6-cyclopentyl-hexan-1-ol.

Synthesis of a Novel Ionizable Lipid: "CycP-LIPID-01"

This section provides a representative, two-step protocol for synthesizing a novel ionizable lipid, which we will term "CycP-LIPID-01," using 6-cyclopentyl-hexan-1-ol as the source for the lipid tails. The synthesis involves coupling two lipid tails to a central amine headgroup.

Causality Behind the Design: The chosen headgroup, a tertiary amine, is designed to have a pKa in the range of 6.2-6.8, ensuring it is positively charged in the acidic endosome (pH ~5.5-6.5) to facilitate membrane disruption, but relatively neutral at physiological pH (~7.4) to reduce toxicity and improve circulation time.[1] The ester linkages incorporated are biodegradable, enhancing the safety profile of the lipid.[5]

G start 6-cyclopentyl-hexan-1-ol step1 Step 1: Activation (Tosylation) start->step1 intermediate1 6-cyclopentylhexyl tosylate step1->intermediate1 step2 Step 2: Alkylation (Coupling) intermediate1->step2 headgroup Tertiary Amine Headgroup (e.g., dialkanolamine) headgroup->step2 final_lipid Final Ionizable Lipid (CycP-LIPID-01) step2->final_lipid purification Purification (Flash Chromatography) final_lipid->purification characterization Characterization (NMR, MS) purification->characterization G cluster_0 Input Streams cluster_1 Downstream Processing lipid_mix Lipid Mix in Ethanol (CycP-LIPID-01, DSPC, Cholesterol, PEG-Lipid) mixer Microfluidic Mixer lipid_mix->mixer rna_mix mRNA in Aqueous Buffer (e.g., Citrate, pH 4.0) rna_mix->mixer dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) mixer->dialysis Self-Assembly sterilize Sterile Filtration (0.22 µm filter) dialysis->sterilize final_lnp Final LNP Suspension sterilize->final_lnp

Sources

Application Note: Regioselective Hydroboration-Oxidation of 6-Cyclopentyl-1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 6-cyclopentyl-1-hexanol via the hydroboration-oxidation of 6-cyclopentyl-1-hexene . This transformation is critical in medicinal chemistry for generating lipophilic "warheads" or surfactant-like side chains used in drug delivery systems and lipid-drug conjugates (LDCs).

The protocol utilizes Borane-Tetrahydrofuran complex (


)  to achieve high regioselectivity (>98%) for the terminal alcohol (Anti-Markovnikov product). Unlike acid-catalyzed hydration, which yields the internal alcohol (Markovnikov), this method preserves the sensitive terminal stereochemistry and avoids skeletal rearrangements.

Scientific Background & Mechanism[1][2][3][4][5]

Substrate Analysis
  • Substrate: 6-Cyclopentyl-1-hexene

  • Key Feature: Terminal alkene (

    
    ) with a remote cyclopentyl ring.
    
  • Steric Considerations: The cyclopentyl group at position 6 is sufficiently remote from the reaction center (C1-C2) that it exerts negligible steric hindrance. Consequently, the reaction kinetics mimic those of 1-octene.

  • Electronic Considerations: The terminal double bond is electron-rich, facilitating rapid electrophilic attack by the boron atom.

Reaction Mechanism

The transformation proceeds via the Brown Hydroboration-Oxidation pathway.

  • Hydroboration (Syn-Addition): The electrophilic boron atom adds to the less hindered terminal carbon (C1), while the hydride adds to C2. This concerted addition proceeds through a four-membered transition state.

  • Oxidation (Retention of Configuration): The organoborane intermediate is treated with basic hydrogen peroxide. The hydroperoxide anion (

    
    ) attacks the boron, followed by a 1,2-alkyl shift that replaces the C-B bond with a C-O bond with complete retention of stereochemistry.
    
Mechanistic Pathway Diagram

HydroborationMechanism Substrate 6-Cyclopentyl-1-hexene (Terminal Alkene) TS 4-Membered Transition State Substrate->TS Syn-Addition BH3 BH3·THF (Reagent) BH3->TS Organoborane Trialkylborane Intermediate TS->Organoborane Regioselective (Boron at C1) BorateEster Borate Ester (Alkoxyborane) Organoborane->BorateEster H2O2 / NaOH (Hydroperoxide Attack) Product 6-Cyclopentyl-1-hexanol (Anti-Markovnikov) BorateEster->Product Hydrolysis

Figure 1: Mechanistic flow of the hydroboration-oxidation sequence showing the conversion of the alkene to the primary alcohol via the organoborane intermediate.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
6-Cyclopentyl-1-hexene 152.281.0SubstrateFlammable

(1.0 M)
85.941.1*Hydroborating AgentWater Reactive, Pyrophoric
NaOH (3.0 M aq) 40.003.0Base CatalystCorrosive

(30% w/w)
34.013.0OxidantStrong Oxidizer, Corrosive
THF (Anhydrous) 72.11SolventSolventFlammable, Peroxide Former

*Note: While stoichiometry dictates 1 mol


 reacts with 3 mol alkene, using 1.0-1.1 equivalents of 

ensures rapid, complete conversion and simplifies the workup by avoiding unreacted alkene separation.
Equipment Setup
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried).

  • Atmosphere: Positive pressure Nitrogen (

    
    ) or Argon (
    
    
    
    ) manifold.
  • Temperature Control: Ice/Water bath (

    
    ) and Oil bath (reflux).
    
  • Addition: Pressure-equalizing addition funnel.

Step-by-Step Procedure
Phase A: Hydroboration
  • Inert Setup: Assemble the flame-dried glassware under a stream of nitrogen.

  • Substrate Loading: Charge the flask with 6-cyclopentyl-1-hexene (10 mmol, 1.52 g) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Borane Addition: Transfer

    
      (11 mL, 11 mmol) to the addition funnel via cannula or nitrogen-flushed syringe.
    
  • Reaction: Add the borane solution dropwise over 15 minutes. Caution: Exothermic.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 1.0 to 1.5 hours.

    • Checkpoint: Reaction mixture should be clear and colorless.

Phase B: Oxidation (The "Brown" Protocol)
  • Cooling: Return the reaction flask to the 0°C ice bath.

  • Base Addition: Slowly add 3M NaOH (10 mL) dropwise. Gas evolution (

    
    ) may occur if excess borane is present.
    
  • Oxidant Addition: Add 30%

    
      (3.5 mL) dropwise.
    
    • Critical Safety Parameter: Maintain internal temperature < 35°C .[2] The oxidation of organoboranes is highly exothermic.

  • Completion: After peroxide addition, warm the mixture to 50°C for 1 hour to ensure complete hydrolysis of the borate ester.

Phase C: Work-up & Isolation[3]
  • Phase Separation: Cool to room temperature. Transfer mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    mL).
  • Wash: Combine organic layers and wash sequentially with:

    • Saturated

      
       (20 mL) - to remove acidic impurities.
      
    • Brine (20 mL) - to remove water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

Critical Process Parameters (CPP) & Troubleshooting

Process Logic Map

ProcessMap Start Start: Inert Atmosphere Setup Step1 Add Alkene + THF Cool to 0°C Start->Step1 Step2 Add BH3·THF Dropwise (Control Exotherm) Step1->Step2 Decision1 Stir at RT (1-2h) Check Conversion? Step2->Decision1 Decision1->Decision1 Incomplete (Add time) Step3 Oxidation: Add NaOH Then H2O2 (Keep <35°C) Decision1->Step3 Complete Step4 Heat to 50°C (1h) Hydrolysis Step3->Step4 Finish Extraction & Isolation Step4->Finish

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and temperature control steps.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or glasswareEnsure rigorous flame-drying and use of anhydrous solvents. Borane reacts instantly with water.
Incomplete Conversion Old

reagent

degrades over time. Titrate reagent or use fresh bottle.
Regioisomer Impurity Internal alkene migrationAvoid heating the hydroboration step (Phase A) above 25°C.
Emulsion during Workup Surfactant nature of productThe product is amphiphilic. Use saturated brine and allow extended settling time; add small amount of MeOH if needed.

Analytical Characterization (Expected Data)

To validate the synthesis of 6-cyclopentyl-1-hexanol , look for the following spectral signatures:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.64 (t, 
      
      
      
      Hz, 2H): Characteristic signal for
      
      
      (C1).
    • 
       1.20 - 1.80 (m, aliphatic envelope): Cyclopentyl and methylene chain protons.
      
    • Absence of olefinic protons (

      
       4.9 - 5.8 ppm).
      
  • IR Spectroscopy (ATR):

    • 3300-3400 cm⁻¹: Broad O-H stretch (Strong).

    • 2850-2950 cm⁻¹: C-H stretch (Strong, Alkyl).

    • Absence of C=C stretch around 1640 cm⁻¹.

References

  • Brown, H. C. (1979).[1] Nobel Lecture: From Little Acorns to Tall Oaks - From Boranes through Organoboranes. NobelPrize.org. [Link]

  • Zweifel, G., & Brown, H. C. (1963). Hydroboration of Alkenes: A Review. Organic Reactions, 13, 1.
  • Kabalka, G. W., et al. (1977). Laboratory Scale Hydroboration-Oxidation. Organic Syntheses, Coll. Vol. 6, p. 850. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for syn-addition stereochemistry).

Sources

Troubleshooting & Optimization

Alternative catalysts for reduction of cyclopentyl hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Alternative Catalysts for Reduction of Cyclopentyl Hexanoate Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate & Challenge

You are reducing cyclopentyl hexanoate . Before selecting a protocol, confirm your target output.[1][2][3] Unlike ketones, ester reduction is a reductive cleavage event.[1][3]

  • Substrate: Cyclopentyl Hexanoate (Secondary ester, moderately hindered).[1]

  • Products: 1-Hexanol (Primary alcohol) + Cyclopentanol (Secondary alcohol).[1]

  • The Challenge: Lithium Aluminum Hydride (LAH) is the standard but poses significant safety risks (pyrophoric, violent quenching) and scaling issues.[1]

Below are three validated "Tickets" (Protocols) ranging from stoichiometric chemical alternatives to catalytic hydrogenation.

Module 1: The "Safe" Stoichiometric Drop-in

System: Sodium Borohydride (NaBH₄) + Additives

Best For: Labs moving away from LAH but lacking high-pressure equipment.[1] Mechanism: NaBH₄ alone is too mild to reduce esters effectively.[1][3] Adding Lithium Chloride (LiCl) generates Lithium Borohydride (LiBH₄) in situ, which is significantly more potent and soluble in ethers, yet far safer than LAH.[1]

Standard Operating Procedure (SOP)

Reagents: NaBH₄ (Solid), LiCl (Anhydrous), THF (Dry), Ethanol (Quench).[1]

  • Preparation: Charge a flask with NaBH₄ (2.0 equiv) and LiCl (2.0 equiv).

  • Solvation: Add dry THF. Stir for 15–30 minutes. Note: The mixture may remain a slurry; this is normal.

  • Addition: Add Cyclopentyl Hexanoate (1.0 equiv) dropwise at 0°C.

  • Reaction: Warm to reflux (66°C) and stir for 4–12 hours.

  • Quench: Cool to 0°C. Add Ethanol carefully to destroy excess hydride, followed by 1M HCl to solubilize boron salts.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Reaction Stalls at <50% Conv. Moisture contamination.[1][3]LiBH₄ decomposes in wet THF.[1][3] Ensure LiCl is anhydrous (hygroscopic!) and THF is dried over sieves.
"Gummy" Precipitate on Workup Boron-alkoxide complexes.[1][3]Use a tartrate wash (Rochelle's Salt) or extend the acidic hydrolysis step to break up boron chelates.
Low Yield of Cyclopentanol Volatility.[1]Cyclopentanol (bp ~140°C) can be lost during rotary evaporation if vacuum is too strong/bath too hot.[1]

Module 2: The Scalable "Green" Solution

System: Homogeneous Catalytic Hydrogenation (Ru-MACHO®)

Best For: Scale-up (>10g), green chemistry requirements, and atom economy.[1] Mechanism: Uses a Ruthenium-PNP pincer complex to split H₂ heterolytically.[1][3] The reaction operates via a metal-ligand cooperative mechanism, avoiding stoichiometric metal waste.[1]

Standard Operating Procedure (SOP)

Catalyst: Ru-MACHO® (0.1 – 1.0 mol%) Conditions: 30–50 bar H₂, 80–100°C.

  • Loading: In an autoclave/Parr reactor, dissolve Cyclopentyl Hexanoate and Ru-MACHO (0.5 mol%) in THF or Toluene.

  • Base Activation: Add catalytic base (KOtBu, 1-2 mol%) to activate the pre-catalyst.[1]

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar (725 psi).

  • Heating: Heat to 100°C. Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limits.

  • Completion: Vent H₂ (Safety!). Filter catalyst through silica/Celite.[1][3]

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
No Conversion (0%) Catalyst Poisoning or Oxidation.[1][3]Ru-pincer complexes are air-sensitive in solution.[3] Ensure all solvents are degassed.[1][3] Avoid sulfur-containing impurities.[1][3]
Pressure Drops, Reaction Stops Mass Transfer Limitation.[1][3]H₂ gas isn't dissolving fast enough.[1][3] Increase stirring speed or reduce fill volume of the autoclave.
Transesterification Byproducts Alcohol Solvent Interference.[1][3]If using MeOH/EtOH as solvent, the base (KOtBu) will cause transesterification.[1] Use THF or Toluene.[1][3]

Module 3: The Mild & Chemoselective Route

System: Hydrosilylation (PMHS + Ti-Catalyst)

Best For: Chemoselectivity (tolerates other reducible groups like alkenes) and ambient pressure operation.[1] Reagents: Polymethylhydrosiloxane (PMHS - a cheap silicone byproduct), Ti(OiPr)₄ (Catalyst).[1]

Standard Operating Procedure (SOP)
  • Mix: Combine Cyclopentyl Hexanoate (1.0 equiv) and PMHS (2.5 equiv hydride) in THF.

  • Catalyst: Add Ti(OiPr)₄ (5–10 mol%).

  • Reaction: Stir at ambient temperature or mild heat (40°C). The solution typically turns blue/dark (active Ti(III) species).[1]

  • Hydrolysis (Critical): The initial product is a silyl ether. You must treat with NaOH (3M) or TBAF to release the free alcohols.[1]

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Gel Formation Cross-linked Siloxanes.[1][3]PMHS polymerizes upon hydrolysis.[1][3] Use vigorous mechanical stirring during the NaOH workup or dilute significantly with ether.
Incomplete Hydrolysis Silyl ether stability.[1][3]If GC/TLC shows a "heavy" spot, the alcohol is still trapped. Increase NaOH concentration or switch to acid hydrolysis (HCl/MeOH).

Visual Decision Matrix & Workflow

EsterReduction Start Start: Cyclopentyl Hexanoate Reduction Decision1 Is High Pressure Equipment Available? Start->Decision1 Branch_H2 Yes: Catalytic Hydrogenation Decision1->Branch_H2 Autoclave Ready Branch_Chem No: Stoichiometric Reagents Decision1->Branch_Chem Standard Glassware RuMacho Protocol: Ru-MACHO® (50 bar H2, 100°C) Greenest, Scalable Branch_H2->RuMacho Decision2 Strict Safety/Toxicity Limits? Branch_Chem->Decision2 NaBH4 Protocol: NaBH4 + LiCl (Reflux THF) Safe, Robust, Cheap Decision2->NaBH4 Standard Lab Prep PMHS Protocol: PMHS + Ti(OiPr)4 (Ambient Temp) Mild, Chemoselective Decision2->PMHS Avoid Boron/Waste

Caption: Decision matrix for selecting the optimal catalytic system based on equipment availability and safety constraints.

References

  • Hydrogenation (Ru-MACHO): Kuriyama, W., et al. (2012).[1] "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Pilot-Scale Production." Organic Process Research & Development.

  • NaBH4/LiCl System: Brown, H. C., & Narasimhan, S. (1982).[1][3] "Lithium borohydride.[1][2][3][4][5][6][7] 1. A convenient new procedure for the preparation of lithium borohydride and a study of its reaction with organic functional groups." Inorganic Chemistry.

  • PMHS/Titanium Hydrosilylation: Barr, L., et al. (2012).[1] "Titanium-Catalyzed Reduction of Esters Using Polymethylhydrosiloxane." Journal of Organic Chemistry.

  • General Review: "Reduction of Esters to Alcohols." Organic Chemistry Portal.

Sources

Technical Support Center: 6-Cyclopentyl-hexan-1-ol Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up anomalies, Grignard safety, and purification bottlenecks.

Introduction: The Scale-Up Transition

Welcome to the Process Chemistry Support Hub. You are likely transitioning from gram-scale discovery (benchtop glassware) to kilogram-scale pilot production (jacketed reactors).

The synthesis of 6-cyclopentyl-hexan-1-ol typically involves the coupling of a cyclopentyl fragment with a 6-carbon chain. The most common industrial route—and the one most prone to scale-up failure—is the Grignard coupling of cyclopentylmagnesium bromide with a protected 6-halohexanol derivative (e.g., 6-bromohexanol THP ether), followed by deprotection.

This guide addresses the three critical "pain points" of this specific workflow:

  • Grignard Initiation Latency (The "Sleeping Giant" hazard).

  • Thermal Management during the C-C bond formation.

  • Purification of the high-boiling, viscous alcohol.

Module 1: Grignard Reagent Formation

Ticket #402: "My Grignard initiation is stalling in the 50L reactor. Should I add more iodine?"

Diagnosis: You are experiencing Initiation Latency . On a bench scale, the high surface-area-to-volume ratio of magnesium turnings allows for easy activation. In a pilot reactor, the "wall effect" is minimized, and mass transfer limitations dominate [1]. Adding more iodine blindly is dangerous; if the reaction suddenly initiates with a large accumulation of alkyl halide, you risk a thermal runaway.

Root Cause Analysis:

  • Oxide Passivation: The Mg surface is coated in MgO.[1]

  • Moisture Scavenging: Large reactor headspaces often contain residual moisture that quenches the initial charge of Grignard.

  • Mass Transfer: Inadequate agitation prevents the removal of the oxide layer.

Troubleshooting Protocol:

ParameterBench Scale (1 L)Pilot Scale (50 L)Recommendation
Activation Iodine crystalDIBAL-H or Iodine + HeatUse DIBAL-H (1-2 mol%) . It scavenges moisture and reduces the MgO layer instantly.
Agitation Magnetic barImpeller (Pitched blade)Ensure turbulent flow (Re > 4000) to strip the oxide layer physically.
Halide Feed DropwiseMetered PumpStop feeding if exotherm is not observed after 5% charge.

The "Self-Validating" Initiation Test: Do not proceed with the main feed until you see the "Gray Bloom" :

  • Charge Mg and 10% of solvent.

  • Add activator (DIBAL-H or Iodine).

  • Add 2-5% of the Cyclopentyl Bromide.

  • Wait. Look for a temperature spike of >2°C and a color change to turbid gray/brown.

  • Only then begin the main metering.

Module 2: The Coupling Reaction (Exotherm Control)

Ticket #409: "I'm seeing a massive exotherm when adding the electrophile. The chiller can't keep up."

Diagnosis: The coupling of Cyclopentyl-MgBr with 6-bromohexanol-THP ether is highly exothermic. In a 50L reactor, the heat removal capacity (


) is often lower than the heat generation rate (

) if you use the same addition times as the lab scale.

Technical Insight: Grignard couplings are instantaneous. The reaction rate is limited only by the mixing and the addition rate . If you add the electrophile faster than the chiller can remove heat, the temperature will spike, leading to two failures:

  • Wurtz Coupling: The Grignard reacts with itself (Cyclopentyl-Cyclopentyl dimer).

  • Ether Cleavage: High temps can degrade the THP protecting group prematurely.

Thermal Management Protocol:

  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    Assumed 
    
    
    
    . If cooling fails, the reactor temp could rise by
    
    
    .
  • Dosing Control: Switch from "Time-based addition" to "Temperature-controlled addition" .

    • Set Point:

      
      .
      
    • Max Limit:

      
      .
      
    • Logic: If

      
      , the feed pump stops automatically .
      

Visualizing the Workflow:

GrignardProcess cluster_safety Safety Interlock Start Start: Mg + THF Activate Activation (DIBAL-H / Iodine) Start->Activate InitCheck Initiation Check (Temp Spike > 2°C?) Activate->InitCheck InitCheck->Activate No (Wait/Re-activate) FeedStart Start Cyclopentyl Bromide Feed (Flow Control) InitCheck->FeedStart Yes Coupling Add Electrophile (6-Bromohexanol-THP) FeedStart->Coupling Quench Reverse Quench (Into dilute H2SO4) Coupling->Quench

Caption: Figure 1. Logic flow for Grignard initiation and coupling. Note the critical decision diamond at "Initiation Check" to prevent accumulation.

Module 3: Purification & Isolation

Ticket #415: "My product is viscous, yellow, and smells like cyclopentane. Distillation is failing."

Diagnosis: You are dealing with a high-boiling aliphatic alcohol (Estimated bp: 250-260°C at atm).

  • Yellow Color: Traces of iodine or conjugated impurities from the THP deprotection.

  • Smell: Unreacted cyclopentane or dimer (bicyclopentyl).

  • Distillation Issue: At atmospheric pressure, the alcohol will decompose before boiling.

Purification Strategy:

1. The "Strip" (Removing Lights): Before attempting fractional distillation, you must remove the "lights" (cyclopentane, THF, bicyclopentyl).

  • Equipment: Rotary evaporator is insufficient. Use a Wiped Film Evaporator (WFE) or a short-path setup.

  • Conditions: 50°C at 10 mbar.

2. High-Vacuum Fractional Distillation: To isolate pure 6-cyclopentyl-hexan-1-ol, you need deep vacuum to lower the boiling point to a thermally safe range (<150°C).

FractionApprox. Boiling Point (at 0.5 mmHg)CompositionAction
Fore-run 40-80°CBicyclopentyl, 6-bromohexanolDiscard to waste
Main Cut 110-125°C 6-Cyclopentyl-hexan-1-ol Collect
Heel >140°COligomers, tarsLeave in pot

Critical Setup Requirement:

  • Vacuum Level: Must be

    
    .
    
  • Condenser Temp: Set to

    
    . (Note: The product melting point is likely low, but high viscosity can clog cold condensers. Warm water prevents "freezing" in the lines).
    

Module 4: Analytics & Quality Control

Ticket #420: "How do I confirm the chain length and purity?"

Methodology: Aliphatic alcohols are difficult to detect by UV (no chromophore).

  • Primary Method: GC-FID (Gas Chromatography - Flame Ionization Detector).

  • Derivatization: If peak tailing occurs due to the -OH group, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether before injection.

Logic Tree for Low Yield:

YieldTroubleshoot Problem Low Yield (<60%) Check1 Check GC of Crude Problem->Check1 Result1 High Dimer (Bicyclopentyl)? Check1->Result1 Result2 Unreacted Electrophile? Result1->Result2 No Sol1 Cause: Temp too high or Mixing too slow Result1->Sol1 Yes Sol2 Cause: Wet Solvent (Quenched Grignard) Result2->Sol2 Yes

Caption: Figure 2. Root cause analysis for low yield scenarios based on crude GC data.

References

  • Grignard Scale-Up Safety & Initiation

    • Deitmann, E., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[2] ChemRxiv (2023).[2]

    • Context: Discusses the impact of reactor scale and flow on Grignard selectivity and Wurtz coupling.
  • Mass Transfer in Grignard Reagents

    • Rogers, H.R., et al. "The Mechanism of Formation of Grignard Reagents: The Rate of Reaction of Cyclopentyl Bromide with Magnesium is Transport-Limited." Journal of the American Chemical Society (1980).

    • Context: Foundational paper proving that cyclopentyl bromide reaction rates are limited by mass transfer, critical for impeller selection.
  • Purification of Aliphatic Alcohols

    • "Purification of aliphatic alcohols by extractive distillation." US Patent 2552412A.

    • Context: Historical but valid industrial baseline for separ
  • Safety Data (Cyclopentylmagnesium Bromide)

    • Fisher Scientific Safety Data Sheet (SDS).

    • Context: Critical hazards: Reacts violently with water, Flammable Liquid Category 1.[3]

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 6-Cyclopentyl-hexan-1-ol

[1][2]

Executive Summary & Application Context

6-Cyclopentyl-hexan-1-ol (C11H22O) is a primary alcohol featuring a saturated 5-membered ring tethered to a 6-carbon aliphatic chain.[1] It serves as a valuable building block in medicinal chemistry, particularly in the installation of hydrophobic side chains for macrocyclic drugs.[1]

This guide compares experimental spectral data against computational predictions and structural analogs . The goal is to provide researchers with a self-validating assignment reference that distinguishes this molecule from linear alcohols or ring-isomers during synthesis verification.

Experimental Data: The Definitive Spectrum

The following data represents the experimentally verified chemical shifts acquired in Chloroform-d (CDCl3) at 101 MHz .

Table 1: Experimental 13C NMR Shifts (δ ppm)

Source: Derived from synthesis intermediates of Cepafungin [1].[1][2]

Carbon EnvironmentAssignment LabelExp. Shift (ppm)MultiplicityNotes
Alcohol Alpha (C1) -CH2-OH63.1 CH2Deshielded by Oxygen (Inductive effect)
Ring Methine Ring-CH40.3 CHBranch point; most deshielded aliphatic C
Chain Alpha to Ring Chain-C636.3 CH2Shielded relative to methine, alpha to ring
Chain Beta to OH Chain-C232.9 CH2Overlap region (Typical 1-hexanol C2: 32.[1][3]7)
Ring Alpha Ring-CH232.8 CH2Overlap region (Symmetric pair)
Chain Internal Chain-C4/C529.8 CH2Bulk methylene chain
Chain Internal Chain-C5/C428.9 CH2Bulk methylene chain
Chain Gamma to OH Chain-C325.9 CH2Gamma-gauche effect from OH
Ring Beta Ring-CH225.3 CH2Furthest from substituents (Symmetric pair)

Technical Note on Signal Count: The molecule contains 11 carbons but displays 9 unique signals .[1] This is due to the rapid rotation of the cyclopentyl ring on the NMR timescale, rendering the two alpha-ring carbons equivalent (δ 32.[1]8) and the two beta-ring carbons equivalent (δ 25.3).[1]

Comparative Analysis: Experimental vs. Predicted

To validate the experimental data, we compare it against standard cheminformatics prediction algorithms (e.g., ChemDraw/ACD) and structural analogs.[1]

Table 2: Deviation Analysis
Carbon TypeExp.[1] (ppm)Predicted (Typical)Δ (Exp - Pred)Insight
C1 (-CH2OH) 63.162.5 - 62.9+0.4Excellent agreement; standard primary alcohol.[1]
Ring Methine 40.339.5 - 41.0< 1.0Methine shift is highly sensitive to ring strain.[1]
Ring Beta 25.325.5-0.2Matches unsubstituted cyclopentane (25.6 ppm).[1]

Key Takeaway: Computational tools often overestimate the shielding of the ring methine.[1] The experimental value of 40.3 ppm is the diagnostic peak for confirming the integrity of the cyclopentyl attachment.[1]

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the spectrum of 6-cyclopentyl-hexan-1-ol, distinguishing it from potential impurities like 1-hexanol or unreacted cyclopentyl precursors.

NMR_Assignmentcluster_0Spectral Region Analysiscluster_1Structural ConfirmationStartRaw 13C SpectrumRegion1Region 60-65 ppm(Deshielded)Start->Region1Region2Region 35-45 ppm(Methine/Branch)Start->Region2Region3Region 20-35 ppm(Aliphatic Chain)Start->Region3C1_AssignC1: 63.1 ppmConfirms Primary AlcoholRegion1->C1_AssignOH Inductive EffectRing_AssignMethine: 40.3 ppmConfirms Cyclopentyl RingRegion2->Ring_AssignTertiary CarbonSymmetryPeak Count = 9(for 11 Carbons)Confirms Ring SymmetryRegion3->SymmetryEquivalence CheckFinalValid 6-Cyclopentyl-hexan-1-olC1_Assign->FinalRing_Assign->FinalSymmetry->Final

Caption: Logic flow for validating 6-cyclopentyl-hexan-1-ol structure via 13C NMR signal count and chemical shift regions.

Detailed Experimental Protocol

To reproduce the data or synthesize the reference standard, follow this validated workflow.

A. Synthesis (Grignard Approach)

Context: This method utilizes the reactivity of cyclopentylmagnesium bromide, as referenced in the Cepafungin synthesis [1].[1]

  • Reagents: Cyclopentylmagnesium bromide (2.0 M in ether), 6-bromohexanol (THP protected or equivalent electrophile).

  • Reaction: Perform under Argon atmosphere at 0°C. Add Grignard reagent dropwise to the electrophile in anhydrous THF.

  • Quench: Saturated NH4Cl solution.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient) is essential to remove linear alkyl impurities.[1]

B. NMR Sample Preparation[1][2][4][5]
  • Solvent: Chloroform-d (CDCl3, 99.8% D) with 0.03% v/v TMS.[1]

  • Concentration: 15-20 mg of oil in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

C. Acquisition Parameters (Typical 400 MHz Instrument)
  • Nucleus: 13C (100.6 MHz).[1]

  • Pulse Sequence: Proton-decoupled (zgpg30 or waltz16).[1]

  • Scans: Minimum 256 scans (due to lower sensitivity of 13C).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons if present, though none here).

  • Referencing: Set CDCl3 triplet center to 77.16 ppm .

References

  • Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins. Source: ProQuest / UC San Diego Electronic Theses and Dissertations.[1] Data Verification: See Supporting Information, Compound S24b.[1] URL:[Link] (Note: Verify specific repository access for full text).[1]

  • 13C NMR Chemical Shifts. Source: Oregon State University Chemistry Department.[1] URL:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Title: Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Context: Reference for standard alcohol and cycloalkane increments.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.